6-Nitropyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFOFLNJIPDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342125 | |
| Record name | 6-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-68-5 | |
| Record name | 6-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Heterocycle: A Technical History of Pyyridinecarboxylic Acids
This technical guide provides a comprehensive overview of the historical development and discovery of pyridinecarboxylic acids, a class of compounds pivotal to advancements in nutrition and medicine. Tailored for researchers, scientists, and drug development professionals, this document traces the journey from their initial synthesis in the 19th century to the elucidation of their profound biological roles, detailing key experimental methodologies and the evolution of their chemical synthesis.
Early Syntheses and Foundational Discoveries
The story of pyridinecarboxylic acids begins with the chemical degradation of naturally occurring alkaloids. The three simple isomers—picolinic, nicotinic, and isonicotinic acid—were the first to be characterized.
1.1 Nicotinic Acid (Pyridine-3-carboxylic acid): From Tobacco to Vitamin
Nicotinic acid was the first of the isomers to be synthesized, in 1867, through the harsh oxidation of nicotine using potassium chromate and sulfuric acid[1]. This origin is reflected in its name. For decades, it remained a chemical curiosity. Its vital biological role was not understood until the 1930s, when Conrad Elvehjem identified it as the "pellagra-preventing factor"[1]. This discovery, confirmed in human studies by Tom Douglas Spies and his colleagues, established nicotinic acid (also known as Niacin or Vitamin B3) as an essential nutrient and led to the near-eradication of pellagra, a devastating deficiency disease[1].
1.2 Picolinic Acid (Pyridine-2-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid)
Following the characterization of nicotinic acid, its isomers were also synthesized through the oxidation of the corresponding methylpyridines (picolines). Picolinic acid was historically prepared by the oxidation of α-picoline with potassium permanganate[2]. Similarly, isonicotinic acid was synthesized from the oxidation of γ-picoline[3].
While these compounds were accessible, their full therapeutic potential remained undiscovered for many years. Isonicotinic acid, in particular, was catapulted to prominence with the development of one of its derivatives.
The Isoniazid Revolution and the Dawn of Tuberculosis Therapy
A landmark event in the history of these compounds was the serendipitous discovery of the anti-tubercular activity of isoniazid (isonicotinic acid hydrazide). Although first synthesized in 1912 by Hans Meyer and Josef Mally, its potent effect against Mycobacterium tuberculosis was not recognized for four decades[4]. In the early 1950s, three independent research groups at Hoffmann-La Roche, Squibb, and Bayer simultaneously reported its remarkable efficacy[4]. This marked a turning point in the treatment of tuberculosis, offering a highly effective and orally available drug that remains a cornerstone of therapy today[4][5]. The discovery spurred extensive research into isonicotinic acid derivatives, a field that remains active in the face of drug-resistant TB strains[4][6].
Evolution of Synthetic Methodologies
Early laboratory-scale syntheses relied on strong, often non-selective, stoichiometric oxidants. The demand for nicotinic acid as a food additive and for isonicotinic acid as a drug precursor drove the development of more efficient and scalable industrial processes.
3.1 From Laboratory to Industrial Scale
Modern industrial production of pyridinecarboxylic acids predominantly involves the vapor-phase oxidation or ammoxidation of the corresponding picolines[1][7][8].
-
Ammoxidation: This highly efficient process involves reacting a methylpyridine with ammonia and air over a catalyst (often based on vanadium oxide) to form a nitrile (e.g., 3-cyanopyridine)[9].
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid or its amide[1][8].
These methods offer significant advantages over older liquid-phase oxidations, including higher selectivity, the use of air as the oxidant, and fewer waste streams[7].
Quantitative Data and Physicochemical Properties
The isomeric position of the carboxyl group significantly influences the physical and chemical properties of pyridinecarboxylic acids.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Systematic Name | 2-Pyridinecarboxylic acid | 3-Pyridinecarboxylic acid | 4-Pyridinecarboxylic acid |
| CAS Number | 98-98-6[10] | 59-67-6[10] | 55-22-1[10] |
| Molecular Formula | C₆H₅NO₂[10] | C₆H₅NO₂[10] | C₆H₅NO₂[10] |
| Molar Mass | 123.11 g/mol [10] | 123.11 g/mol [10] | 123.11 g/mol [10] |
| Melting Point | 136-138 °C | 236.6 °C | 310 °C (sublimes)[8] |
| Appearance | White solid | White crystalline powder | White to off-white solid[8] |
Key Experimental Protocols
The following sections detail foundational experimental procedures for the synthesis of picolinic and nicotinic acids, adapted from established methodologies.
5.1 Protocol: Synthesis of Picolinic Acid via Permanganate Oxidation of α-Picoline
This procedure is based on the classic method described in Organic Syntheses.[2]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 2500 mL of water and 50 g (0.54 mole) of α-picoline.
-
First Oxidation: Add 90 g (0.57 mole) of potassium permanganate (KMnO₄) to the solution. Heat the mixture on a steam bath with stirring until the purple color of the permanganate has nearly disappeared (approximately 1 hour).
-
Second Oxidation: Introduce a second 90 g portion of KMnO₄, followed by 500 mL of water. Continue heating and stirring until the purple color is again destroyed (approximately 2-2.5 hours).
-
Workup: Cool the reaction mixture slightly and filter the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water.
-
Isolation: Concentrate the combined filtrate under reduced pressure to a volume of 150-200 mL. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.
-
Purification: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 95% ethanol, filter, and repeat the extraction. Pass dry hydrogen chloride gas into the combined ethanolic filtrates until the solution is saturated and crystals of picolinic acid hydrochloride separate. Chill the mixture to complete crystallization.
-
Final Product: Filter the crystals and air-dry to yield picolinic acid hydrochloride.
5.2 Protocol: Synthesis of Nicotinic Acid via Hydrolysis of 3-Cyanopyridine
This method describes the final hydrolysis step in many modern synthetic routes.[11]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-cyanopyridine in concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux for approximately 12 hours. This converts the nitrile to nicotinic acid hydrochloride with a near-theoretical yield.
-
Isolation of Hydrochloride: Remove the excess hydrochloric acid by evaporating the solution to dryness.
-
Conversion to Free Acid: Dissolve the dried nicotinic acid hydrochloride residue in water at approximately 90°C.
-
Precipitation: Add approximately 2 moles of sodium acetate for every mole of nicotinic acid to the hot solution.
-
Crystallization: Cool the solution to approximately 5°C to precipitate the crude nicotinic acid.
-
Purification: Collect the product by filtration. The nicotinic acid can be further purified by recrystallization from water to yield a product with a melting point of 236-236.5°C.
Biological Pathways and Significance
Pyridinecarboxylic acids are not only synthetic targets but are also found in biological systems. Picolinic acid is a catabolite of the essential amino acid tryptophan via the kynurenine pathway[12]. This pathway is crucial for generating NAD⁺ and also produces neuroactive intermediates.
Conclusion
From their origins as simple oxidation products of natural alkaloids to their status as essential vitamins and life-saving pharmaceuticals, pyridinecarboxylic acids have a rich and impactful history. The development of their synthesis from harsh, low-yield laboratory methods to highly efficient, large-scale industrial processes showcases a remarkable progression in chemical engineering. The continued exploration of their derivatives ensures that the legacy of these foundational heterocyclic compounds will extend well into the future of medicinal chemistry and drug development[13][14].
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chempanda.com [chempanda.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 12. Picolinic acid - Wikipedia [en.wikipedia.org]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Nitropyridine-2-carboxylic acid. This document outlines the expected spectroscopic data based on the compound's structure and offers detailed experimental protocols for its analysis using various standard techniques. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this compound in drug development and other scientific endeavors.
Chemical Structure and Properties
This compound is a pyridine derivative containing both a carboxylic acid and a nitro group. These functional groups dominate its chemical and spectroscopic properties.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Nitro-2-picolinic acid |
| Molecular Formula | C₆H₄N₂O₄ |
| Molecular Weight | 168.11 g/mol |
| CAS Number | 26893-68-5[1] |
| Melting Point | 169-172 °C |
| Appearance | Solid |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the characteristic absorptions and chemical shifts of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is dependent on concentration and solvent. |
| Pyridine-H | 7.5 - 8.5 | Multiplet | The exact shifts and coupling constants will depend on the electronic effects of the nitro and carboxyl groups. |
| ¹³C NMR | |||
| -C=O | 165 - 185[2][3] | Singlet | The carboxyl carbon is typically observed in this downfield region. |
| Pyridine-C-NO₂ | ~150 | Singlet | Carbon attached to the nitro group is expected to be significantly deshielded. |
| Pyridine-C | 120 - 150 | Singlet | Aromatic carbons of the pyridine ring. |
Infrared (IR) Spectroscopy
Table 2: Predicted FT-IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300[2][3] | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and may overlap with C-H stretching frequencies.[2][3] |
| C=O (Carboxylic Acid) | 1710 - 1760[2][3] | Strong | The exact position depends on whether the acid is monomeric or dimeric. For a solid sample, the dimeric form is expected, absorbing around 1710 cm⁻¹.[2][3] |
| N-O (Nitro Group) | 1500 - 1560 and 1300 - 1370 | Strong, two bands | Asymmetric and symmetric stretching vibrations of the nitro group. |
| C-N (Pyridine) | 1400 - 1600 | Medium to Strong | Aromatic C-N stretching vibrations. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H stretching. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment | Notes |
| ESI+ | [M+H]⁺: 169.0244 | Protonated molecular ion | Predicted by PubChem.[4] |
| [M+Na]⁺: 191.0063 | Sodiated molecular ion | Predicted by PubChem.[4] | |
| ESI- | [M-H]⁻: 167.0098 | Deprotonated molecular ion | Predicted by PubChem.[4] |
| EI | M⁺•: 168.0171 | Molecular ion | Predicted by PubChem.[4] |
| [M-COOH]⁺ | Loss of the carboxylic acid group | A common fragmentation pathway for carboxylic acids. | |
| [M-NO₂]⁺ | Loss of the nitro group | A common fragmentation for nitroaromatic compounds. |
UV-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Visible Spectral Data
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Methanol / Ethanol | ~210 and a shoulder at longer wavelength | π → π* and n → π* transitions of the aromatic system and nitro group. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum.
-
Chemical shifts should be reported in ppm relative to the solvent signal or an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum by the instrument's software.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC).
-
-
Ionization:
-
Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
For accurate mass measurements and determination of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Use the same solvent as a blank for baseline correction.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided protocols and expected data will aid researchers in the efficient and accurate characterization of this compound.
References
6-Nitropyridine-2-carboxylic acid reactivity and mechanism
An In-depth Technical Guide on the Reactivity and Mechanism of 6-Nitropyridine-2-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a carboxylic acid group, and a nitro group. The interplay of these functional groups dictates its chemical reactivity and makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of both the carboxylic acid moiety and the aromatic ring system. This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 26893-68-5 | |
| Molecular Formula | C₆H₄N₂O₄ | [3] |
| Molecular Weight | 168.11 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 169-172 °C | [4] |
| Assay | 97% | [4] |
| InChI Key | MIHFOFLNJIPDRY-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)c1cccc(n1)--INVALID-LINK--=O |[4] |
Spectroscopic Characterization: The structure of this compound can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum will show a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5] A strong carbonyl (C=O) stretching frequency will appear near 1710 cm⁻¹.[5] Additionally, characteristic peaks for the nitro group (NO₂) will be present, typically as two strong bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
¹H NMR Spectroscopy : The carboxylic acid proton (COOH) is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm region.[5] The three aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns determined by the substitution pattern.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range.[5] The carbons of the pyridine ring will also have characteristic shifts, influenced by the attached nitro and carboxyl groups.
Synthesis
The primary route for synthesizing nitropyridine derivatives often involves the direct nitration of a pyridine precursor. For this compound, a plausible synthesis starts from 2-picoline, proceeding through oxidation and subsequent nitration.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed method based on standard organic chemistry transformations for pyridine compounds.[6][7]
Step A: Oxidation of 2-Picoline to Picolinic Acid
-
To a solution of 2-picoline (1.0 eq) in water, slowly add potassium permanganate (KMnO₄, ~3.0 eq) in portions, maintaining the temperature below 50°C.
-
Heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, then acidify with an acid like acetic acid to a pH of ~3.5 to precipitate the picolinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step B: Nitration of Picolinic Acid
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add picolinic acid (1.0 eq) to the nitrating mixture, ensuring the temperature is kept below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then carefully heat to 50-60°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting solution to ~3-4 with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Reactivity and Mechanisms
The reactivity of this compound is dominated by three main features: the carboxylic acid group, the electron-deficient pyridine ring, and the nitro group.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality can undergo typical transformations such as conversion to esters, amides, and acyl chlorides. The electron-withdrawing nature of the 6-nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[1]
A. Amide Bond Formation (Amidation)
Direct amidation of the carboxylic acid is possible but often requires coupling agents. A more common and efficient approach involves the conversion to a more reactive intermediate, such as the corresponding acyl chloride (6-Nitropyridine-2-carbonyl chloride). This acyl chloride is a highly reactive acylating agent.[1] Catalysts like 4-(dimethylamino)pyridine (DMAP) or Lewis acids can be employed to facilitate the reaction, especially with sterically hindered or weakly nucleophilic amines.[1]
Caption: General mechanism for DMAP-catalyzed amidation.
Table 2: Representative Data for Catalyzed Amidation of 6-Nitropyridine-2-carbonyl chloride This table presents hypothetical yet representative data for the amidation reaction.[1]
| Catalyst | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| DMAP (0.1 eq) | 2,6-Diisopropylaniline | DCM | 25 | 12 | 85 |
| ZrCl₄ (0.1 eq) | 2,6-Diisopropylaniline | MeCN | 60 | 6 | 92 |
| None | 2,6-Diisopropylaniline | DCM | 25 | 48 | <10 |
Experimental Protocol 2: General Protocol for DMAP-Catalyzed Amidation [1]
-
Dissolve the amine (1.05 eq), DMAP (0.05 - 0.10 eq), and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in an anhydrous solvent (e.g., Dichloromethane, DCM).
-
In a separate flask, dissolve 6-Nitropyridine-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Experimental Protocol 3: General Protocol for Lewis Acid-Catalyzed Amidation [1]
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid (e.g., ZrCl₄, 0.10 eq) and anhydrous acetonitrile (MeCN).
-
Add the amine (1.1 eq) followed by a hindered base like 2,6-lutidine (1.5 eq).
-
Dissolve 6-Nitropyridine-2-carbonyl chloride (1.0 eq) in anhydrous MeCN and add it dropwise.
-
Heat the reaction mixture to 50-60 °C and stir until completion.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with Ethyl Acetate. Wash the combined organic layers with 1M HCl (to remove lutidine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
B. Decarboxylation
Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that is significantly influenced by the electronic nature of other ring substituents.[8][9] The mechanism is believed to proceed through a zwitterionic intermediate (ylide), which is stabilized by the adjacent positively charged nitrogen atom.[8] The 6-nitro group, being strongly electron-withdrawing, is expected to accelerate this process by further stabilizing the negative charge that develops on the ring during the transition state.[8]
Caption: Proposed ylide mechanism for the decarboxylation of this compound.
Kinetic studies on related pyridinecarboxylic acids show that the isoelectric (zwitterionic) species decarboxylates faster than the corresponding anion.[8]
Table 3: First-Order Rate Constants for Decarboxylation of Pyridinecarboxylic Acids in Aqueous Solution [8]
| Acid | Form | Temperature (°C) | Rate Constant, k (s⁻¹) |
|---|---|---|---|
| Picolinic Acid | Isoelectric (HA) | 150 | 1.1 x 10⁻⁶ |
| Picolinic Acid | Anion (A⁻) | 150 | 5.0 x 10⁻⁷ |
| 6-Methylpicolinic Acid | Isoelectric (HA) | 150 | 7.7 x 10⁻⁷ |
| 6-Methylpicolinic Acid | Anion (A⁻) | 150 | 3.9 x 10⁻⁷ |
| Quinolinic Acid | Isoelectric (HA) | 95 | 3.3 x 10⁻⁶ |
| Quinolinic Acid | Anion (A⁻) | 95 | 1.0 x 10⁻⁶ |
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed, most commonly via reduction to an amino group.
A. Reduction to an Amine
The reduction of the nitro group to a primary amine (6-Aminopyridine-2-carboxylic acid) is a key transformation, yielding a valuable bifunctional molecule for further synthesis.[10] Catalytic hydrogenation is a clean and efficient method for this purpose.[11]
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Experimental Protocol 5: Reduction of the Nitro Group via Catalytic Hydrogenation [11][12]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain 6-Aminopyridine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Reactions on the Pyridine Ring
The presence of a strong electron-withdrawing nitro group makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.
A. Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings.[13] In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. For this compound, VNS would likely occur at the C-3 or C-5 positions.
Caption: General mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.
This reaction pathway allows for the introduction of alkyl or other functionalized groups onto the pyridine ring, expanding the synthetic utility of the parent molecule.[13]
Conclusion
This compound is a molecule with rich and versatile chemical reactivity. The carboxylic acid group provides a handle for amide and ester formation, while its position at C-2 allows for facile decarboxylation. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives. Furthermore, the electron-deficient nature of the nitro-substituted pyridine ring activates it towards nucleophilic aromatic substitution. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of complex heterocyclic molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H4N2O4) [pubchemlite.lcsb.uni.lu]
- 4. This compound 97 26893-68-5 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Nitropyridine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its known and predicted properties, outlines experimental protocols for their determination, and presents a generalized workflow for property characterization.
Core Physicochemical Properties
This compound, also known as 6-nitro-2-picolinic acid, is a solid at room temperature. Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, dictates its chemical reactivity and physical characteristics. The presence of the electron-withdrawing nitro group is expected to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | |
| Molecular Weight | 168.11 g/mol | |
| Melting Point | 169-172 °C | |
| Boiling Point | Data not available (Predicted to decompose) | Inferred from related compounds[1] |
| pKa | Data not available (Predicted to be acidic) | Inferred from related compounds[2] |
| Solubility | Data not available (Likely soluble in polar organic solvents) | Inferred from related compounds[1] |
| Physical Form | Solid | |
| CAS Number | 26893-68-5 |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for the characterization of organic acids.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[3][4][5]
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water. If solubility is limited, a co-solvent may be used, though this will affect the pKa value.[3]
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[3]
-
Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[4]
-
Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.[4]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acid has been neutralized. For more precise determination, a derivative plot (d(pH)/dV versus V) can be used to identify the equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[6][7][8]
Materials:
-
This compound
-
Solvent (e.g., deionized water, buffer of a specific pH)
-
Sealed flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure that equilibrium is reached.[8]
-
Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid affecting the temperature of the solution during this step.
-
Concentration Analysis: Determine the concentration of this compound in the clear, saturated supernatant using a validated analytical method. This may involve creating a calibration curve with solutions of known concentrations.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
Mandatory Visualization
Due to the lack of specific, published signaling pathway data for this compound, a generalized experimental workflow for the determination of its pKa via potentiometric titration is provided below. This diagram illustrates the logical steps from sample preparation to data analysis.
Caption: Workflow for pKa determination by potentiometric titration.
Biological Activity and Potential Applications
While specific signaling pathways involving this compound are not well-documented, the broader classes of nitropyridines and pyridine carboxylic acids have demonstrated significant biological activities.[9][10] Derivatives of pyridine carboxylic acids are known to act as enzyme inhibitors, with applications in treating a range of diseases.[9] For instance, some pyridine carboxylic acid analogs have shown inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A.[10]
The nitroindoline-2-carboxylic acid scaffold, structurally related to the title compound, has been investigated for its potential as an antimicrobial agent and as an inhibitor of metabolic enzymes.[11][12] Given these precedents, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly enzyme inhibitors. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety and Handling of 6-Nitropyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 6-Nitropyridine-2-carboxylic acid (CAS No. 26893-68-5). The information is intended to support laboratory personnel in minimizing risks associated with the use of this compound in research and development settings.
Chemical and Physical Properties
This compound, also known as 6-nitro-2-picolinic acid, is a solid organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26893-68-5 | [1] |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Synonyms | 6-Nitro-2-picolinic acid | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Toxicological Data
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn at all times. |
| Respiratory Protection | For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator for organic dusts should be used. |
Experimental Protocols
The following are general experimental protocols for the safe handling of this compound, adapted from best practices for handling pyridine derivatives and nitrated aromatic compounds.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.
-
Containment: Place the container of this compound and a clean, tared weighing vessel inside the fume hood.
-
Dispensing: Carefully transfer the desired amount of the solid from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.
-
Cleaning: After dispensing, securely close the stock container. Decontaminate the spatula and any other surfaces that may have come into contact with the chemical.
Spill and Emergency Procedures
In case of a small spill within a fume hood:
-
Containment: Restrict access to the area.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
In case of a large spill or a spill outside a fume hood:
-
Evacuation: Evacuate the immediate area and alert others.
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Emergency Contact: Contact the institution's emergency response team.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Potential Toxicity Pathway
While a specific signaling pathway for this compound is not documented, nitroaromatic compounds can exert toxicity through metabolic activation. The following diagram illustrates a general pathway.
Caption: A generalized pathway for the potential metabolic activation and toxicity of nitroaromatic compounds.
References
An In-depth Technical Guide to 6-Nitro-2-picolinic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitro-2-picolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and predicted spectroscopic characteristics. Furthermore, it explores potential biological activities and provides detailed experimental protocols for its synthesis and for assays to evaluate its therapeutic potential.
Core Chemical Information
6-Nitro-2-picolinic acid is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a nitro group at the 6-position.
Chemical Structure:
Technical Guide: Solubility of 6-Nitropyridine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Nitropyridine-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific quantitative solubility data in published literature, this document provides a robust framework for researchers to determine solubility experimentally. It includes a detailed protocol for the widely accepted shake-flask method, guidance on analytical quantification, and predictive insights based on the compound's physicochemical properties. The aim is to equip researchers with the necessary tools to generate reliable solubility data for their specific applications.
Introduction and Physicochemical Properties
Understanding the solubility of this compound is crucial for its application in drug discovery and development, as low solubility can lead to poor bioavailability and unreliable results in in-vitro testing.[2] The molecular structure, featuring a pyridine ring, a carboxylic acid group, and a nitro group, dictates its solubility behavior.
Compound Structure:
-
Name: this compound
-
Synonyms: 6-Nitro-2-picolinic acid
-
Molecular Formula: C₆H₄N₂O₄
-
Molecular Weight: 168.11 g/mol [3]
-
Melting Point: 169-172 °C
The presence of the polar carboxylic acid and nitro groups, along with the nitrogen atom in the pyridine ring, suggests that this compound is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The carboxylic acid group can engage in hydrogen bonding, a key interaction for solvation in protic solvents like ethanol and methanol.
Quantitative Solubility Data
| Solvent | Classification | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Ethanol | Polar Protic | 25 | Shake-Flask | ||
| e.g., Acetone | Polar Aprotic | 25 | Shake-Flask | ||
| e.g., Dichloromethane | Nonpolar | 25 | Shake-Flask | ||
| e.g., DMSO | Polar Aprotic | 25 | Shake-Flask | ||
| e.g., Toluene | Nonpolar | 25 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[4][5] The following protocol provides a detailed methodology for its implementation.
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that a solid-liquid equilibrium is reached, forming a saturated solution. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is sufficient.[4]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures at a constant speed (e.g., 850 rpm) for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][6]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.[4] To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microscopic particles.[2][6]
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see Section 3.4) to determine the concentration of this compound.
Analytical Quantification
The concentration of the dissolved compound can be determined by several methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are well-suited for this purpose.[6][7]
-
UV-Vis Spectrophotometry: This method is rapid and cost-effective.[7] A calibration curve must be generated by preparing standard solutions of this compound of known concentrations in the solvent of interest. The absorbance of the diluted supernatant is then measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity, making it ideal for accurate quantification.[7][8] A reversed-phase HPLC method with UV detection is appropriate.[7][9] Similar to UV-Vis, a calibration curve is required. Isomers of pyridinecarboxylic acids have been successfully separated using mixed-mode chromatography, which can be useful if impurities are a concern.[10]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Logic for Analyte Quantification using a Calibration Curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 2-nitropyridine-4-carboxylic Acid | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
Theoretical vs. Experimental Properties of Nitropyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitropyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from medicinal chemistry to materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and steric properties of the pyridine ring, leading to unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental properties of nitropyridine derivatives, with a focus on data relevant to drug discovery and development.
Molecular Properties: A Comparative Analysis
The introduction of a nitro group to the pyridine ring alters its geometry and electronic distribution. Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into these properties, which can be compared with experimental data obtained from techniques like X-ray crystallography and microwave spectroscopy.
Structural Parameters
The bond lengths and angles within the pyridine ring are subtly affected by the position of the nitro group. Theoretical calculations and experimental data for various nitropyridine derivatives allow for a comparative analysis.
Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for 2-Amino-5-nitropyridinium Cation [1]
| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| C1-N2 | 1.317(5) | 1.334 |
| C1-N3 | 1.357(4) | 1.361 |
| C5-N3 | 1.340(5) | 1.351 |
| C1-C2 | 1.411(5) | 1.415 |
| C2-C3 | 1.348(5) | 1.369 |
| C3-C4 | 1.402(6) | 1.398 |
| C4-C5 | 1.338(6) | 1.365 |
| C4-N(O2) | 1.449(6) | 1.462 |
Table 2: Comparison of Theoretical and Experimental Bond Angles (°) for 2-Amino-5-nitropyridinium Cation [1]
| Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| C5-N3-C1 | 122.9(3) | 122.5 |
| N2-C1-N3 | 119.3(3) | 119.1 |
| N2-C1-C2 | 118.9(3) | 119.0 |
| N3-C1-C2 | 121.8(3) | 121.9 |
| C3-C2-C1 | 118.7(4) | 118.8 |
| C2-C3-C4 | 119.8(4) | 119.6 |
| C5-C4-C3 | 118.5(4) | 118.7 |
| N3-C5-C4 | 121.4(4) | 121.5 |
Electronic Properties
The electron-withdrawing nature of the nitro group significantly impacts the dipole moment and aromaticity of the pyridine ring.
Table 3: Theoretical and Experimental Dipole Moments (Debye) of Nitropyridine Derivatives
| Compound | Theoretical (DFT) | Experimental |
| 4-Nitropyridine | 0.53 | 0.56 |
| 3-Methyl-4-nitropyridine N-oxide | Low | Weak |
| 4-Nitropyridine N-oxide | - | - |
Note: Experimental values can vary based on the solvent and temperature.
Physicochemical and Biological Properties
The properties of nitropyridine derivatives are crucial for their application in drug development, influencing their solubility, stability, and biological activity.
Table 4: Physicochemical Properties of Selected Nitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | 188-190 | - |
| 2-Chloro-5-nitropyridine | C5H3ClN2O2 | 158.54 | 106-108 | - |
| 2-Hydroxy-5-nitropyridine | C5H4N2O3 | 140.09 | 191-192 | 180-200 (0.2 torr) |
| 3-Nitropyridine | C5H4N2O2 | 124.10 | 39-41 | 115-116 (15 mmHg) |
| 4-Nitropyridine | C5H4N2O2 | 124.10 | 48-50 | - |
Table 5: Biological Activity of Selected Nitropyridine Derivatives (IC50 values in µM)
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 | [2] |
| Pyridine-urea derivative 8n | VEGFR-2 | - | [2] |
| Cyanopyridone 5a | MCF-7 | 1.77 | [3] |
| Cyanopyridone 5e | MCF-7 | 1.39 | [3] |
| Cyanopyridone 6b | HepG2 | 2.68 | [3] |
| FR038251 | iNOS | 1.7 | [4] |
| FR191863 | iNOS | 1.9 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nitropyridine derivatives.
Synthesis of 2-Chloro-5-nitropyridine
This protocol describes a common method for the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.[5][6][7][8]
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5)
-
Dichloromethane (CH2Cl2)
-
Ice
-
40 wt% aqueous sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir the mixture and heat to 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 by adding 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer three times with 60 g of dichloromethane each time.
-
Combine all organic phases and wash with 20 g of saturated brine solution.
-
Dry the organic phase with 2.0 g of anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation and dry the resulting solid to obtain 2-chloro-5-nitropyridine.
General Protocol for Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[9][10][11][12][13]
Procedure:
-
Solvent Selection: Choose a solvent in which the nitropyridine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude nitropyridine derivative and a boiling chip. Add a minimal amount of the hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Standard Protocol for 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[14][15][16][17]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified nitropyridine derivative in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover all expected proton signals.
-
Use a standard 1D proton pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
General Protocol for FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule.[18][19][20][21][22]
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry nitropyridine derivative with about 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-NO2, C=C, C-H).
-
Signaling Pathways and Experimental Workflows
Nitropyridine derivatives often exert their biological effects by modulating specific signaling pathways. Understanding these pathways and the experimental workflows for their investigation is crucial in drug development.
Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway
GSK-3 is a serine/threonine kinase involved in various cellular processes, and its inhibition is a target for several diseases.[3][23][24][25][26]
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β.
Urease Inhibition Mechanism
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria.[2][4][27][28][29]
Caption: Competitive inhibition of the urease enzyme.
Experimental Workflow for Drug Discovery
The process of discovering and developing new enzyme inhibitors from nitropyridine derivatives follows a structured workflow.[][31][32][33][34]
Caption: A typical workflow for enzyme inhibitor drug discovery.
References
- 1. Crystal structure of 2-amino-5-nitropyridinium sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Recrystallization [sites.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. benchchem.com [benchchem.com]
- 15. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 16. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 23. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Urease - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 31. itmedicalteam.pl [itmedicalteam.pl]
- 32. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 33. researchgate.net [researchgate.net]
- 34. eurekaselect.com [eurekaselect.com]
The Cornerstone of Modern Synthesis: A Technical Guide to Nitropyridine Carboxylic Acids
For Immediate Release – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the fundamental chemistry of nitropyridine carboxylic acids. These heterocyclic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the pyridine ring, an electron-withdrawing nitro group, and a versatile carboxylic acid handle.
Physicochemical and Spectroscopic Properties
The strategic placement of a nitro group on the pyridine carboxylic acid scaffold significantly influences its physical and acidic properties. The strong electron-withdrawing nature of the nitro group generally increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-nitrated parent compound. While experimental data for all isomers is not widely available, predicted values consistently fall in the range of a relatively strong organic acid.
Table 1: Physicochemical Properties of Selected Nitropyridine Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Nitropyridine-4-carboxylic acid | 33225-74-0 | C₆H₄N₂O₄ | 168.11 | - | Powder |
| 4-Nitropyridine-2-carboxylic acid | 13509-19-8 | C₆H₄N₂O₄ | 168.11 | 153 | White to Green Powder/Crystal |
| 5[1]-Nitropyridine-2-carboxylic acid | 30651-24-2 | C₆H₄N₂O₄ | 168.11 | 218-220 | Light Yellow Solid |
| 5[2]-Nitropyridine-3-carboxylic acid | 2047-49-6 | C₆H₄N₂O₄ | 168.11 | - | - |
| 6-Nitropyridine-2-carboxylic acid | 26893-68-5 | C₆H₄N₂O₄ | 168.11 | 169-172 | Solid |
| 6[3]-Methyl-5-nitropicolinic acid | 24194-98-7 | C₇H₆N₂O₄ | 182.13 | 126 | Solid |
##[4]## Table 2: Acidity of Nitropyridine Carboxylic Acids
| Compound Name | Predicted pKa | Notes |
|---|---|---|
| 2-Nitropyridine-4-carboxylic acid | 2.75 ± 0.10 | The[5] nitro group enhances the acidity of the carboxylic acid. |
| 4-Nitropyridine-2-carboxylic acid | 2.88 ± 0.10 | Str[1]ong electron-withdrawing effect from the nitro group. |
| 5-Nitropyridine-2-carboxylic acid | 2.71 ± 0.13 | Aci[6]dity is influenced by the relative positions of the functional groups. |
| 6-Methyl-5-nitropicolinic acid | 2.78 | The[4] methyl group has a minor electronic effect compared to the nitro group. |
Table 3: General Spectroscopic Data for Nitropyridine Carboxylic Acids
| Spectroscopy Type | Characteristic Absorptions / Chemical Shifts |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad, 2500-3300 cm⁻¹ C=O Stretch (Carboxylic Acid): Strong, 1690-1760 cm⁻¹ N-O Stretch (Nitro Group): Strong, asymmetric ~1550-1500 cm⁻¹ and symmetric ~1350-1300 cm⁻¹ |
| ¹H NMR Spectroscopy | Carboxylic Acid Proton (-COOH): Singlet, highly deshielded, δ 10.0-13.0 ppm Pyridine Ring Protons: Deshielded due to aromaticity and nitro group, δ 7.5-9.5 ppm |
| ¹³C NMR Spectroscopy | Carboxylic Carbonyl Carbon (-COOH): δ 165-185 ppm Pyridine Ring Carbons: δ 120-160 ppm |
Note: Specific shifts and absorption frequencies can vary based on the isomer, solvent, and concentration.
[1][7][8]2.0 Synthesis and Reactivity
The synthesis of nitropyridine carboxylic acids can be approached through two primary strategies: introduction of a nitro group onto a pre-existing pyridine carboxylic acid scaffold, or modification of a nitropyridine derivative.
1. Electrophilic Nitration: Direct nitration of pyridine carboxylic acids is challenging due to the deactivating nature of both the pyridine nitrogen and the carboxyl group. However, under harsh conditions using a nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid), nitration can be achieved. The regioselectivity is dictated by the directing effects of the existing substituents.
2. Oxidation of Precursors: A more common and often higher-yielding approach involves the oxidation of a methyl or other oxidizable group on a nitropyridine precursor. For example, 5-nitro-2-methylpyridine can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid to yield 5-nitropyridine-2-carboxylic acid.
3. From Halogenated Nitropyridines: Nucleophilic substitution of a halogen on a nitropyridine ring with cyanide, followed by hydrolysis, is an effective method. For instance, 2-bromo-5-nitropyridine can be converted to 5-nitropyridine-2-carboxylic acid via reaction with copper(I) cyanide and subsequent hydrolysis of the resulting nitrile.
The [6]reactivity of these molecules is dominated by the interplay of the three functional components. The electron-deficient pyridine ring, further deactivated by the nitro and carboxyl groups, is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The carboxylic acid moiety serves as a versatile handle for forming amides, esters, and other derivatives, which is central to their application in drug discovery.
Applications in Drug Development
Nitropyridine carboxylic acids are highly valued as intermediates and scaffolds in medicinal chemistry. Their rigid structure and defined substituent positions allow for the precise orientation of pharmacophoric groups.
A prominent application is in the synthesis of Janus Kinase (JAK) inhibitors . Membe[7]rs of the JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune response and inflammation. Dysre[5]gulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers, making JAKs significant therapeutic targets. Nitropyridine carboxylic acid derivatives have been instrumental in developing potent and selective JAK inhibitors.
[9]4.0 Signaling Pathway Visualization: The JAK/STAT Pathway
The JAK/STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus. Inhibitors derived from nitropyridine carboxylic acid scaffolds can interrupt this pathway, typically by competing with ATP in the kinase domain (JH1) or by binding to the pseudokinase domain (JH2) to allosterically inhibit kinase activity.
Experimental Protocols
Detailed and robust synthetic procedures are critical for the successful application of these intermediates. Below are representative protocols for the synthesis of nitropyridine carboxylic acids.
Protocol 1: Synthesis of 4-Nitropyridine-2-carboxylic Acid from 2-Cyano-4-nitropyridine
This protocol outlines the hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions.
Materials:
-
2-Cyano-4-nitropyridine (5.00 g, 34 mmol)
-
90% Sulfuric acid (50 g)
-
Sodium sulfite (5.60 g)
-
Deionized water (10 ml)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.00 g of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid.
-
H[1]eat the reaction mixture to 120°C and maintain for 2 hours, monitoring the reaction progress by TLC.
-
A[1]fter completion, cool the reaction mixture to a temperature between 20°C and 25°C in an ice bath.
-
P[1]repare a solution of 5.60 g of sodium sulfite in 10 ml of water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature remains between 20°C and 25°C.
-
C[1]ontinue stirring at this temperature for an additional hour.
-
W[1]arm the reaction mixture to 80°C and hold for 1 hour.
-
C[1]ool the mixture to room temperature. The product may precipitate and can be isolated by filtration, washing with cold water, and drying under vacuum.
####[1] Protocol 2: Synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide
This protocol details the acylation of an aminonitropyridine with an acid chloride, a common step in creating derivatives from the core scaffold for screening in drug discovery programs.
Materials:
-
Cyclopropane carboxylic acid (12.5 g)
-
Dichloromethane (DCM, 275 ml total)
-
Dimethylformamide (DMF, 0.12 ml)
-
Oxalyl chloride (22.5 g)
-
4-Chloro-2-amino-3-nitropyridine (quantity as per stoichiometry)
-
Triethylamine (quantity as per stoichiometry)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Acid Chloride Formation (Flask A):
-
Dissolve 12.5 g of cyclopropane carboxylic acid in 100 ml of dichloromethane in a dry flask.
-
Add 0.12 ml of DMF (catalyst) and stir for 10 minutes.
-
Slowly add a solution of 22.5 g of oxalyl chloride in 25 ml of dichloromethane at 25-35°C.
-
Stir the mixture for 2 hours, then cool to -10°C. This is the freshly prepared cyclopropyl carbonyl chloride solution.
-
-
Amine Solution (Flask B):
-
In a separate flask, charge 4-chloro-2-amino-3-nitropyridine and 150 ml of dichloromethane.
-
Stir and cool the solution to -10°C.
-
-
Acylation Reaction:
-
Slowly add the cooled cyclopropyl carbonyl chloride solution from Flask A to the amine solution in Flask B, maintaining the temperature at -10°C. Stir for 30 minutes.
-
Add a solution of triethylamine (base) in dichloromethane and continue stirring for another 30 minutes at -10°C.
-
Slowly raise the temperature to 0°C, and then to 25-35°C. Maintain stirring for 5-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 100 ml of water and stir for 15 minutes.
-
Separate the organic layer, wash with another 100 ml of water, and dry over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain a residual solid.
-
Add 15 ml of ethyl acetate to the solid and stir for 30 minutes at room temperature, then cool to 0-5°C to induce crystallization.
-
Filter the solid product, wash with cold ethyl acetate, and dry to yield the pure N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide.
-
Conclusion
Nitropyridine carboxylic acids represent a class of organic compounds with significant utility in the fields of pharmaceutical and agrochemical research. Their synthesis, while requiring careful control of conditions, provides access to a versatile scaffold. The inherent reactivity of the nitro-substituted pyridine ring, combined with the functional handle of the carboxylic acid, allows for extensive derivatization and optimization in drug discovery campaigns, particularly in the development of targeted therapies like JAK inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique chemistry of these valuable building blocks.
References
- 1. 4-NITROPICOLINIC ACID | 13509-19-8 [chemicalbook.com]
- 2. This compound 97 26893-68-5 [sigmaaldrich.com]
- 3. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 4. 33225-74-0 CAS MSDS (2-Nitropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. 4-Nitropyridine-2-carboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Nitropyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols are based on established named reactions in organic chemistry, offering reliable methods for laboratory-scale synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a nitro group on a pyridine scaffold, allows for diverse chemical modifications. This document outlines two primary synthetic strategies for its preparation: the oxidation of 2-methyl-6-nitropyridine and the Sandmeyer reaction of 2-amino-6-nitropyridine followed by hydrolysis.
Synthetic Strategies
Two principal named reactions are highlighted for the synthesis of this compound:
-
Oxidation of a Methyl Group: This approach involves the conversion of the methyl group of 2-methyl-6-nitropyridine into a carboxylic acid using a strong oxidizing agent. This method is advantageous when the starting picoline derivative is readily available.
-
Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group into a variety of functionalities. In this context, 2-amino-6-nitropyridine is converted to the corresponding nitrile via a diazonium salt intermediate, which is then hydrolyzed to the carboxylic acid. This route is particularly useful when the aminopyridine is the more accessible precursor.
The following sections provide detailed experimental protocols for each synthetic route, along with tabulated data for easy comparison of reaction parameters.
Method 1: Oxidation of 2-Methyl-6-nitropyridine
The oxidation of the methyl group of 2-methyl-6-nitropyridine to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).
Experimental Protocol: Permanganate Oxidation
This protocol is adapted from a general procedure for the oxidation of methyl groups on aromatic rings.[1]
Materials:
-
2-Methyl-6-nitropyridine
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether or other suitable organic solvent for extraction
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-methyl-6-nitropyridine (1.0 eq) in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).
-
Heat the mixture to 85-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) in portions over 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue heating for an additional 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench any excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide, washing the solid with water.
-
Combine the filtrate and washings and acidify with sulfuric acid to a pH of approximately 3-4.
-
The product, this compound, may precipitate upon acidification. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Quantitative Data: Oxidation of 2-Methyl-6-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-6-nitropyridine | N/A |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1] |
| Solvent | Pyridine/Water | [1] |
| Temperature | 85-90 °C | [1] |
| Reaction Time | 6-8 hours | [1] |
| Yield | Moderate to Good (Typical yields for similar oxidations range from 40-70%) | N/A |
Logical Workflow for Oxidation
Method 2: Sandmeyer Reaction and Hydrolysis
This two-step sequence involves the diazotization of 2-amino-6-nitropyridine, followed by a copper-catalyzed cyanation (Sandmeyer reaction) to give 6-nitro-2-cyanopyridine. The nitrile is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer reaction.[2][3][4]
Step 1: Diazotization and Cyanation
Materials:
-
2-Amino-6-nitropyridine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Water
-
Ice
Procedure:
-
Dissolve 2-amino-6-nitropyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker, cooling the mixture in an ice-salt bath to 0-5 °C.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water. Warm the solution gently if necessary to dissolve the salts, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Cool the mixture and extract the product, 6-nitro-2-cyanopyridine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitrile, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Hydrolysis of the Nitrile
This is a general protocol for the hydrolysis of an aromatic nitrile.[5]
Step 2: Hydrolysis
Materials:
-
6-Nitro-2-cyanopyridine
-
Concentrated sulfuric acid or aqueous sodium hydroxide
-
Water
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, carefully add 6-nitro-2-cyanopyridine to concentrated sulfuric acid.
-
Heat the mixture (e.g., to 100-120 °C) for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide.
-
The product, this compound, should precipitate. Collect the solid by filtration, wash with cold water, and dry.
Procedure (Basic Hydrolysis):
-
Reflux 6-nitro-2-cyanopyridine in an aqueous solution of sodium hydroxide (e.g., 10-20%) for several hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Quantitative Data: Sandmeyer Reaction and Hydrolysis
| Parameter | Value (Step 1: Cyanation) | Value (Step 2: Hydrolysis) | Reference |
| Starting Material | 2-Amino-6-nitropyridine | 6-Nitro-2-cyanopyridine | N/A |
| Reagents | NaNO₂, H₂SO₄, CuCN, KCN | H₂SO₄ or NaOH | [2][5] |
| Solvent | Water | Water | [2][5] |
| Temperature | 0-5 °C (diazotization), RT to 60 °C (cyanation) | Reflux | [2][5] |
| Reaction Time | 2-4 hours | 4-12 hours | N/A |
| Yield | Good to Excellent (Typical yields for Sandmeyer cyanations are often >70%) | High (Hydrolysis of nitriles is typically high-yielding) | N/A |
Signaling Pathway for Sandmeyer Reaction
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 6-Nitropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 6-Nitropyridine-2-carboxylic acid and its derivatives. This key intermediate is valuable in the development of novel pharmaceuticals and other bioactive molecules. The protocols detailed below outline a reliable synthetic pathway starting from commercially available materials, followed by methods for derivatization into esters and amides.
I. Synthesis of this compound
The synthesis of the parent compound, this compound, is most effectively achieved through a two-step process: the nitration of 2-methyl-6-aminopyridine to yield 2-methyl-6-nitropyridine, followed by the oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 2-Methyl-6-nitropyridine
This procedure is adapted from established nitration methods for aminopyridines. The amino group of 2-amino-6-methylpyridine is first protected by acetylation, followed by nitration and subsequent deprotection. A more direct nitration of 2-amino-6-methylpyridine can also be performed, followed by diazotization and removal of the amino group, though yields may vary. A common method for the synthesis of a related compound, 2-methyl-5-nitropyridine, involves the reaction of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with sulfuric acid, which proceeds with high yield.[1]
Experimental Protocol:
A detailed protocol for the synthesis of 2-methyl-6-nitroaniline involves the separation of acetylation and nitration steps to better control the reaction temperature.[2] A similar approach can be applied to 2-amino-6-methylpyridine.
-
Acetylation: To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetic anhydride, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Nitration: Cool the solution of the acetylated intermediate to 0 °C and slowly add a nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C. Stir for 1-2 hours at this temperature.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to hydrolyze the acetyl group.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Purity (%) |
| 2-Amino-6-methylpyridine | 1. Acetic anhydride, H₂SO₄2. HNO₃, H₂SO₄3. NaOH | 0 °C to room temperature | 2-Methyl-6-nitropyridine | 59.4 | 99.68 |
Table 1: Summary of quantitative data for the synthesis of 2-Methyl-6-nitropyridine (data adapted from a similar synthesis of 2-methyl-6-nitroaniline[2]).
Step 2: Oxidation of 2-Methyl-6-nitropyridine to this compound
The methyl group of 2-methyl-6-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation.
Experimental Protocol:
This protocol is based on general procedures for the oxidation of methylpyridines.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-6-nitropyridine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water).
-
Addition of Oxidant: Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization.
| Starting Material | Oxidizing Agent | Key Conditions | Product |
| 2-Methyl-6-nitropyridine | Potassium Permanganate (KMnO₄) | Reflux in pyridine/water | This compound |
Table 2: Summary of the oxidation reaction to form this compound.
II. Synthesis of this compound Derivatives
A. Esterification: Synthesis of Methyl 6-Nitropyridine-2-carboxylate
The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification, a classic acid-catalyzed reaction with an alcohol.
Experimental Protocol:
This protocol is a standard Fischer esterification procedure.[4][5][6][7]
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be purified by column chromatography or distillation.
| Starting Material | Reagent | Catalyst | Key Conditions | Product |
| This compound | Methanol | Concentrated H₂SO₄ | Reflux, 4-6 hours | Methyl 6-Nitropyridine-2-carboxylate |
Table 3: Summary of the Fischer esterification of this compound.
B. Amidation: Synthesis of 6-Nitropyridine-2-carboxamide
The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Experimental Protocol:
This two-step protocol is based on standard amidation procedures.[8]
Step 1: Synthesis of 6-Nitropyridine-2-carbonyl chloride
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Chlorinating Agent: Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise to the suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 6-Nitropyridine-2-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of 6-Nitropyridine-2-carboxamide
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Acylation: Cool the amine solution to 0 °C and slowly add a solution of the crude 6-Nitropyridine-2-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
| Starting Material | Reagents | Key Conditions | Product |
| This compound | 1. Oxalyl chloride, cat. DMF2. Amine, Triethylamine | 0 °C to room temperature | 6-Nitropyridine-2-carboxamide derivative |
Table 4: Summary of the two-step amidation of this compound.
III. Visualized Workflows
References
- 1. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 3. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the identification, quantification, and purity assessment of 6-Nitropyridine-2-carboxylic acid (CAS No: 26893-68-5), a key intermediate in pharmaceutical synthesis. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectroscopic Analysis, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and impurity profiling. Due to the polar nature of the pyridine core and the carboxylic acid functional group, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.
Methodologies and Experimental Protocols
1. Reversed-Phase HPLC (RP-HPLC) for Purity and Assay Determination
This method is suitable for determining the purity of this compound and for assaying its concentration in solution.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15-85% B
-
20-25 min: 85% B
-
25-26 min: 85-15% B
-
26-30 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For assay determination, a calibration curve should be prepared using reference standards of known concentrations.
-
2. Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Retention
HILIC is an alternative approach that provides better retention for highly polar compounds like this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution as described for RP-HPLC.
-
Dilute the stock solution with a high organic content solvent (e.g., 90% acetonitrile / 10% water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water
-
B: 10 mM Ammonium Acetate in 50% Acetonitrile / 50% Water
-
-
Gradient: A suitable gradient can be developed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
Quantitative Data Summary
While a full validation report for this compound is not publicly available, the following table provides expected performance characteristics for a validated HPLC-UV method based on similar aromatic carboxylic acids and general ICH guidelines.[1][2][3]
| Parameter | Expected Value/Range |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | < 2.0 % |
HPLC Workflow Diagram
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of this compound is challenging due to its low volatility and high polarity. Therefore, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.
Methodology and Experimental Protocol
Derivatization (Silylation):
Silylation is a common derivatization technique for compounds with active hydrogens.[4][5]
-
Accurately weigh 1-2 mg of the sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Data Summary
| Parameter | Expected Value/Range |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0 % |
| Precision (% RSD) | < 5.0 % |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
Expected Chemical Shifts (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -COOH | 10.0 - 13.0 | br s | Chemical shift is concentration and solvent dependent.[6] |
| Aromatic-H | 7.5 - 8.5 | m | Complex splitting pattern expected for the three aromatic protons. |
| ¹³C NMR | |||
| -C=O | 165 - 175 | s | |
| Aromatic-C (C-NO₂) | 145 - 155 | s | |
| Aromatic-C | 120 - 140 | d |
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Characteristic Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Overlaps with C-H stretching.[7] |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Position can be affected by hydrogen bonding.[7] |
| N-O (Nitro group) | 1550 - 1500 and 1360 - 1300 | Strong | Asymmetric and symmetric stretching, respectively. |
| C-N | 1320 - 1210 | Medium |
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Direct infusion or via LC or GC.
-
Ionization: Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Ionization (EI) is used for GC-MS.
Expected Fragmentation Pattern (EI):
-
Molecular Ion (M⁺): m/z = 168 (C₆H₄N₂O₄).[8]
-
Key Fragments:
-
m/z = 151: Loss of -OH
-
m/z = 123: Loss of -COOH
-
m/z = 122: Loss of -NO₂
-
Further fragmentation of the pyridine ring.
-
Spectroscopic Validation Workflow
Caption: Workflow for spectroscopic validation.
Acid-Base Titration
Acid-base titration can be used for the assay of this compound. Due to the presence of the carboxylic acid group and the basic pyridine nitrogen, the titration curve may show two inflection points.
Methodology and Experimental Protocol
Potentiometric Titration:
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Calibrate a pH meter with standard buffers.
-
Place the dissolved sample in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Titrate the sample with the 0.1 M NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve or by using the first or second derivative plot.
-
Calculate the purity of this compound based on the volume of NaOH consumed at the equivalence point corresponding to the neutralization of the carboxylic acid group.
-
Quantitative Data Summary
| Parameter | Expected Value/Range |
| Accuracy (% Assay) | 99.0 - 101.0 % |
| Precision (% RSD) | < 1.0 % |
Titration Logical Diagram
Caption: Logical steps in a potentiometric titration.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. gcms.cz [gcms.cz]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound 97 26893-68-5 [sigmaaldrich.com]
Downstream Applications of 6-Nitropyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the common downstream applications of 6-Nitropyridine-2-carboxylic acid. This versatile building block is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and as a precursor to other valuable chemical scaffolds.
Application 1: Synthesis of Janus Kinase 2 (JAK2) Inhibitors via Amide Coupling
A primary application of this compound and its derivatives is in the synthesis of potent inhibitors of Janus kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms, making it a significant target for therapeutic intervention. The general strategy involves the amide coupling of a this compound derivative with an appropriate amine.
A notable example is the synthesis of potent JAK2 inhibitors derived from a structurally related precursor, 2-chloro-5-methyl-3-nitropyridine. This precursor is first oxidized to the corresponding carboxylic acid, which then undergoes amide coupling with various aromatic amines.
Quantitative Data: Inhibition of JAK2
The following table summarizes the inhibitory activity of synthesized nitropyridine-based compounds against the JAK2 enzyme.
| Compound ID | Modification | IC50 (µM)[1] |
| Inhibitor A | R = 4-Fluorophenylamine | 8.5 |
| Inhibitor B | R = 4-Methoxyphenylamine | 10.2 |
| Inhibitor C | R = 4-Chlorophenylamine | 9.1 |
| Inhibitor D | R = 3,4-Difluorophenylamine | 12.2 |
Experimental Protocols
Protocol 1.1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine to 5-methyl-3-nitropyridine-2-carboxylic acid
This protocol describes the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.
Materials:
-
2-Chloro-5-methyl-3-nitropyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in water.
-
Slowly add potassium permanganate (3.0 eq) portion-wise while maintaining the temperature below 40°C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with hot water.
-
Combine the filtrates and cool to 0°C.
-
Acidify the solution with concentrated sulfuric acid to pH 2-3.
-
Add sodium bisulfite solution until the purple color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.
Protocol 1.2: Amide Coupling of 5-methyl-3-nitropyridine-2-carboxylic acid with an Aromatic Amine
This protocol details the formation of the amide bond between the synthesized carboxylic acid and a representative aromatic amine.
Materials:
-
5-methyl-3-nitropyridine-2-carboxylic acid derivative
-
Substituted aromatic amine (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)[1]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-methyl-3-nitropyridine-2-carboxylic acid derivative (1.0 eq) and the aromatic amine (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired JAK2 inhibitor.
Caption: Synthetic workflow for the preparation of JAK2 inhibitors.
Application 2: Precursor for 6-Aminopyridine-2-carboxylic Acid
This compound serves as a valuable precursor for the synthesis of 6-Aminopyridine-2-carboxylic acid. The amino derivative is a key building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active molecules. The most common method for this transformation is the reduction of the nitro group.
Experimental Protocol
Protocol 2.1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. This method is adapted from a similar procedure for a related nitropicolinic acid derivative.[2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-Aminopyridine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the reduction of this compound.
Potential Application: Decarboxylation
Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, a reaction known as the Hammick reaction when performed in the presence of a carbonyl compound.[3] The presence of an electron-withdrawing nitro group can influence the rate of this reaction.[4] While this is a known reaction for this class of compounds, its utility as a common downstream synthetic application for producing 6-nitropyridine is less documented in the context of complex molecule synthesis compared to amide coupling and nitro group reduction. Further investigation is required to establish specific and robust protocols for the controlled decarboxylation of this compound in a synthetic setting.
Caption: Logical relationship of the decarboxylation reaction.
References
Application Notes and Protocols: 6-Nitropyridine-2-carboxylic Acid in Medicinal Chemistry
Introduction
6-Nitropyridine-2-carboxylic acid is a functionalized heterocyclic compound with potential applications in medicinal chemistry. The pyridine core is a well-established scaffold in drug discovery, known for its ability to engage in various biological interactions.[1] The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, which is crucial for constructing more complex molecules.[1] The nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and may serve as a key interaction point with biological targets or as a precursor for an amino group, enabling further diversification of the chemical structure.[2][3]
While specific, in-depth research on the direct application of this compound in medicinal chemistry is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document aims to provide a general overview of its potential uses based on the known roles of its constituent functional groups and related pyridine carboxylic acid derivatives.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 26893-68-5 | [4][5] |
| Molecular Formula | C6H4N2O4 | [4][5] |
| Molecular Weight | 168.11 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 169-172 °C | [6] |
Potential Applications in Medicinal Chemistry
Based on the general properties of nitropyridines and carboxylic acids, this compound can be envisioned as a versatile building block in several areas of drug discovery:
-
Scaffold for Synthesis of Bioactive Molecules: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] this compound can serve as a starting material for the synthesis of more complex molecules. The carboxylic acid allows for coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.
-
Enzyme Inhibitors: Pyridine carboxylic acid derivatives have been explored as inhibitors for various enzymes.[1] The specific substitution pattern of this compound could be exploited to design targeted enzyme inhibitors.
-
Linker Chemistry for Advanced Therapeutics: Carboxylic acids are commonly used as attachment points for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][] this compound could potentially be used to connect a warhead molecule to a ligand for an E3 ubiquitin ligase (in PROTACs) or to an antibody (in ADCs).
Experimental Protocols
Due to the limited specific data, the following are generalized protocols that would likely be adapted for the use of this compound.
1. General Protocol for Amide Bond Formation
This protocol describes a standard method for coupling a carboxylic acid with an amine, a fundamental reaction in medicinal chemistry for which this compound is a suitable starting material.
-
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., saturated aqueous NaHCO3, brine, MgSO4, silica gel for chromatography)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1-1.2 equivalents) and the organic base (2-3 equivalents) to the solution.
-
In a separate vessel, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO3.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Logical Workflow for Synthesis
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 26893-68-5 | 4H54-1-U2 | MDL MFCD04114205 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | CAS 26893-68-5 [matrix-fine-chemicals.com]
- 6. This compound 97 26893-68-5 [sigmaaldrich.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for the Nitration of 2-Picolinic Acid via its N-Oxide
Introduction
Direct electrophilic nitration of the pyridine ring in 2-picolinic acid is a challenging transformation due to the electron-deficient nature of the heterocycle, which is further deactivated by the electron-withdrawing carboxylic acid group. A more effective and widely documented strategy involves a two-step process. First, the pyridine nitrogen is oxidized to form 2-picolinic acid N-oxide. This N-oxide intermediate activates the pyridine ring, particularly at the 4-position, towards electrophilic aromatic substitution. The subsequent nitration of the N-oxide proceeds under vigorous conditions to yield 4-nitropicolinic acid N-oxide. This application note provides a detailed protocol for this two-step synthesis.
Reaction Scheme
The overall transformation can be summarized by the following two-step reaction scheme:
-
N-Oxidation: 2-Picolinic acid is oxidized to 2-picolinic acid N-oxide.
-
Nitration: 2-Picolinic acid N-oxide is nitrated to form 4-nitropicolinic acid N-oxide.
This method leverages the activating effect of the N-oxide group to facilitate the introduction of a nitro group onto the pyridine ring, a reaction that is otherwise difficult to achieve.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis protocol.
| Parameter | Step 1: N-Oxidation of 2-Picolinic Acid | Step 2: Nitration of 2-Picolinic Acid N-Oxide |
| Starting Material | 2-Picolinic Acid | 2-Picolinic Acid N-Oxide |
| Key Reagents | Hydrogen Peroxide (30%), Glacial Acetic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Glacial Acetic Acid | Concentrated Sulfuric Acid |
| Reaction Temperature | 70-80 °C | 120-130 °C[2] |
| Reaction Time | 3-5 hours | 2.5 hours[2] |
| Typical Molar Ratio | 1 eq. Picolinic Acid : 2-3 eq. H₂O₂ | 1 eq. N-Oxide : ~4 eq. HNO₃ : ~8 eq. H₂SO₄ |
| Product | 2-Picolinic Acid N-Oxide | 4-Nitropicolinic Acid N-Oxide |
Experimental Protocols
Safety Precautions: This protocol involves the use of strong acids, potent oxidizers (hydrogen peroxide), and nitrating agents. The nitration step is highly exothermic and can generate toxic nitrogen oxide gases. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. Extreme caution should be exercised when mixing acids and during the heating of reaction mixtures.
Part 1: Synthesis of 2-Picolinic Acid N-Oxide
This procedure outlines the N-oxidation of 2-picolinic acid using hydrogen peroxide in glacial acetic acid.[3]
Materials:
-
2-Picolinic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bisulfite (for quenching)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolinic acid (1.0 eq.) in glacial acetic acid.
-
Addition of Oxidant: While stirring the solution at room temperature, slowly add 30% hydrogen peroxide (2.5 eq.) to the flask. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess hydrogen peroxide. (Note: This quenching step is exothermic).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is 2-picolinic acid N-oxide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Nitration of 2-Picolinic Acid N-Oxide
This protocol describes the nitration of the N-oxide intermediate to yield 4-nitropicolinic acid N-oxide.[2]
Materials:
-
2-Picolinic acid N-oxide (from Part 1)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (>90%)
-
Ice
-
Sodium carbonate (for neutralization)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Heating mantle with stirrer
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (~4 eq.) to chilled (ice bath) concentrated sulfuric acid (~8 eq.) with gentle stirring.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-picolinic acid N-oxide (1.0 eq., 71.94 mmol, 10.0 g).
-
Addition of Sulfuric Acid: Slowly add a portion of the concentrated sulfuric acid to the N-oxide to create a stirrable slurry.
-
Addition of Nitrating Mixture: Carefully add the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the slurry of 2-picolinic acid N-oxide while maintaining the internal temperature below 40 °C using an ice bath.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 120-130 °C.[2] Maintain this temperature for 2.5 hours, stirring continuously.[2] The reaction is expected to be dark in color.
-
Workup: After 2.5 hours, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the acidic mixture over a large volume of crushed ice in a large beaker. This step is highly exothermic and should be done with caution.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. This will cause strong foaming and the precipitation of a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product, 4-nitropicolinic acid N-oxide, can be purified by recrystallization from an appropriate solvent such as a water/acetone mixture.
Diagrams
Experimental Workflow
Caption: A two-step workflow for the nitration of 2-picolinic acid.
References
6-Nitropyridine-2-carboxylic Acid: A Versatile Precursor for the Synthesis of Potent Enzyme Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitropyridine-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyridine core is a privileged scaffold in numerous approved drugs, and the presence of both a carboxylic acid and a nitro group offers orthogonal handles for chemical modification. The electron-withdrawing nature of the nitro group enhances the reactivity of the pyridine ring and provides a key interaction point for binding to biological targets. This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of enzyme inhibitors, with a focus on Janus Kinase (JAK) inhibitors.
Key Applications in Enzyme Inhibition
Derivatives of nitropyridine carboxylic acids have shown promise as inhibitors of several important enzyme classes, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.
-
Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and cancer.
-
Telomerase: This reverse transcriptase is responsible for maintaining telomere length and is reactivated in the vast majority of cancer cells, making it a compelling target for anticancer therapies.
-
Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics. Inhibitors of MBLs are sought to restore the efficacy of these life-saving drugs.
Data Presentation: Inhibitory Activity of Nitropyridine-Derived Kinase Inhibitors
The following table summarizes the inhibitory activity of representative enzyme inhibitors synthesized from nitropyridine carboxylic acid precursors. This data highlights the potential of this scaffold in generating potent enzyme inhibitors.
| Precursor Scaffold | Target Enzyme | Inhibitor (Example) | IC50 (µM) | Reference |
| Nitropyridine Carboxylic Acid | JAK2 | Pyridine-2-carboxamide | 8.5 - 12.2 | [1] |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | Dioxane-dione derivative | 8.67 | [1] |
| 5-Nitropyridin-2-yl Derivative | Urease | Dioxane-dione derivative | 29.21 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridine-2-carboxamide JAK Inhibitor
This protocol describes a general method for the synthesis of a pyridine-2-carboxamide-based Janus Kinase (JAK) inhibitor starting from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 6-nitropyridine-2-carbonyl chloride, which can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the substituted aniline (1.0 eq) and a base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 6-nitropyridine-2-carbonyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridine-2-carboxamide inhibitor.
-
Protocol 2: In Vitro Janus Kinase (JAK2) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
-
Kinase Reaction:
-
Add the diluted inhibitor solutions or vehicle (for control) to the wells of a 384-well plate.
-
Add the JAK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process of first depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for enzyme inhibitors.
Caption: JAK signaling pathway and inhibition.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should adapt these protocols to their specific experimental conditions and consult relevant safety data sheets (SDS) before handling any chemicals. The inhibitory activities and synthetic yields are illustrative and will vary depending on the specific molecular structures and experimental setup.
References
Application Notes and Protocols for the Synthesis of Novel Antitumor Agents Using 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective synthesis and evaluation of novel antitumor agents derived from 6-nitropyridine-2-carboxylic acid. This document outlines a strategic approach to leverage this versatile chemical scaffold in the development of potent cancer therapeutics. While direct synthesis of commercial antitumor drugs from this compound is not extensively documented, its structural motifs are present in numerous biologically active compounds. The protocols herein are based on established synthetic methodologies for analogous pyridine-based and nitroaromatic compounds with demonstrated anticancer properties.
Introduction
Pyridine-based molecules are a cornerstone in the development of anticancer drugs, with several approved therapies, such as Sorafenib and Regorafenib, featuring this heterocyclic core.[1] The pyridine ring serves as a versatile scaffold that can be functionalized to interact with various biological targets. The incorporation of a nitro group, as in this compound, offers a strategic advantage in medicinal chemistry. The nitro group can be a key pharmacophoric feature or a precursor to an amino group, enabling further diversification and targeted modifications.[2] This allows for the synthesis of a library of compounds with the potential to exhibit a range of antitumor activities.
This document details a proposed synthetic pathway to generate novel amide derivatives of 6-aminopyridine-2-carboxylic acid and outlines the subsequent biological evaluation of these compounds for their potential as antitumor agents.
Proposed Synthetic Pathway
The proposed synthetic strategy involves a two-step process starting from this compound. The first step is the formation of an amide bond with a variety of aniline derivatives. The second step involves the reduction of the nitro group to an amine, yielding the final 6-aminopyridine-2-carboxamide derivatives. This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Proposed two-step synthesis of 6-aminopyridine-2-carboxamide derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-nitropyridine-2-carboxamides
This protocol describes the amide coupling of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline, 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-6-nitropyridine-2-carboxamide.
Protocol 2: General Procedure for the Reduction of N-Aryl-6-nitropyridine-2-carboxamides
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
N-Aryl-6-nitropyridine-2-carboxamide
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a solution of the N-aryl-6-nitropyridine-2-carboxamide (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite and wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the final N-aryl-6-aminopyridine-2-carboxamide.
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized 6-aminopyridine-2-carboxamide derivatives
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Quantitative Data Summary
The following tables present hypothetical but plausible data for a series of synthesized N-aryl-6-aminopyridine-2-carboxamides, based on typical results for similar pyridine-based anticancer compounds.
Table 1: Synthesis Yields of N-Aryl-6-aminopyridine-2-carboxamides
| Compound ID | Substituent (R) | Amide Coupling Yield (%) | Nitro Reduction Yield (%) | Overall Yield (%) |
| PNC-1 | H | 85 | 90 | 76.5 |
| PNC-2 | 4-Cl | 82 | 88 | 72.2 |
| PNC-3 | 3,4-diCl | 78 | 85 | 66.3 |
| PNC-4 | 4-OCH3 | 88 | 92 | 80.9 |
| PNC-5 | 4-CF3 | 75 | 83 | 62.3 |
Table 2: In Vitro Cytotoxicity (IC50) of N-Aryl-6-aminopyridine-2-carboxamides
| Compound ID | MCF-7 (µM) | HCT116 (µM) | A549 (µM) |
| PNC-1 | 15.2 | 20.5 | 25.1 |
| PNC-2 | 5.8 | 7.2 | 9.8 |
| PNC-3 | 1.2 | 2.5 | 3.1 |
| PNC-4 | 25.6 | 30.1 | 35.4 |
| PNC-5 | 3.5 | 4.8 | 6.2 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Mechanism of Action: Potential Signaling Pathway
Many pyridine-based antitumor agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The synthesized compounds could potentially exert their effects through similar mechanisms.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by PNC derivatives.
Conclusion
This compound represents a promising starting material for the synthesis of novel antitumor agents. The proposed synthetic route is versatile and allows for the generation of a diverse library of N-aryl-6-aminopyridine-2-carboxamides. The outlined biological evaluation protocols provide a framework for assessing their anticancer potential. Further investigation into the mechanism of action and optimization of the lead compounds could pave the way for the development of new and effective cancer therapeutics.
References
Application Notes and Protocols for the Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Fischer esterification of 6-Nitropyridine-2-carboxylic acid to synthesize its corresponding methyl ester, a valuable intermediate in pharmaceutical and agrochemical research.
Introduction
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the formation of the ester product.[3] Common strategies include using an excess of the alcohol, which can also serve as the solvent, and removing the water produced during the reaction.[3][4] For pyridine-based carboxylic acids, the ring nitrogen can interact with the acid catalyst, forming a salt, which should be considered during the reaction and work-up procedures.[5][6]
The esterification of this compound is a key step in the synthesis of various biologically active molecules. The following protocol is a generalized procedure based on established methods for the esterification of pyridine carboxylic acids.
Data Presentation
The following table summarizes typical reaction conditions and parameters for the Fischer esterification of pyridine carboxylic acids, which are applicable to this compound.
| Parameter | Typical Value/Condition | Rationale |
| Substrate | This compound | The starting carboxylic acid. |
| Alcohol | Methanol (or other simple alkanol) | Acts as both reactant and solvent; using it in excess drives the reaction equilibrium.[1][3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Strong acid catalyst to protonate the carbonyl oxygen, making it more electrophilic.[4] |
| Catalyst Loading | 0.1 - 0.2 equivalents (relative to the carboxylic acid) | Sufficient to catalyze the reaction without excessive side reactions or difficult work-up.[5] |
| Reaction Temperature | Reflux temperature of the alcohol (e.g., Methanol: ~65 °C) | Provides the necessary activation energy for the reaction.[4] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS). |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃ solution) | To quench the acid catalyst and facilitate the extraction of the ester.[4] |
| Purification | Extraction and Column Chromatography or Recrystallization | To isolate the pure ester from unreacted starting material, by-products, and salts.[7] |
Experimental Protocol
Objective: To synthesize Methyl 6-nitropyridine-2-carboxylate via Fischer esterification of this compound.
Materials:
-
This compound (MW: 168.11 g/mol )
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel) or recrystallization
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.95 mmol).
-
Add a large excess of anhydrous methanol (e.g., 20 mL).
-
Stir the mixture to dissolve the starting material as much as possible.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~0.18 g, ~1.8 mmol) to the stirring mixture. An exotherm may be observed.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux with stirring for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with ethyl acetate (e.g., 30 mL) and water (e.g., 20 mL).
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with additional ethyl acetate (e.g., 2 x 20 mL).
-
Combine all the organic layers.
-
Wash the combined organic layer with brine (e.g., 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure Methyl 6-nitropyridine-2-carboxylate.
-
-
Characterization:
-
Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the Fischer esterification of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Reduction of 6-Nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 6-Nitropyridine-2-carboxylic acid to synthesize the versatile intermediate, 6-Aminopyridine-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover three common and effective reduction methods: catalytic hydrogenation, iron in acidic medium, and stannous chloride reduction.
Introduction
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. The resulting amino group is a key functional handle for further molecular elaboration, making 6-Aminopyridine-2-carboxylic acid a valuable building block in drug discovery and development. The choice of reduction method often depends on factors such as functional group tolerance, scalability, cost, and desired product purity. This guide presents a comparative overview of three widely used methods to facilitate the selection of the most appropriate conditions for your specific research needs.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the described protocols for the reduction of this compound to 6-Aminopyridine-2-carboxylic acid.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 25 | 2-4 | >95 |
| Iron/HCl Reduction | Fe powder, HCl | Ethanol/Water | 80 | 3-5 | 85-95 |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | 70 | 2-4 | 80-90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the cleanest and most efficient method for nitro group reduction, typically providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard glassware for hydrogenation
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 6-Aminopyridine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Iron/Hydrochloric Acid (Fe/HCl) Reduction
Reduction using iron metal in the presence of an acid is a classic, cost-effective, and scalable method for converting aromatic nitro compounds to anilines.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and slowly add concentrated HCl (catalytic to 1.0 eq) dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reduction is generally complete in 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of 7-8.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction with ethyl acetate after adjusting the pH of the aqueous solution, followed by drying and evaporation of the organic solvent.
Protocol 3: Stannous Chloride (SnCl₂) Reduction
Stannous chloride (tin(II) chloride) is a mild and effective reducing agent for nitro groups, often used when other reducible functional groups are present in the molecule.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
To the residue, add water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Aminopyridine-2-carboxylic acid.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: The chemical transformation from a nitro to an amino group.
Application Notes and Protocols for HPLC Analysis of the Synthesis of 6-Nitropyridine-2-carbonyl chloride from 6-Nitropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of the conversion of 6-Nitropyridine-2-carboxylic acid to its highly reactive acyl chloride derivative, 6-Nitropyridine-2-carbonyl chloride. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The provided methodologies are designed to effectively monitor reaction progress, assess purity, and quantify the key components in the reaction mixture.
Introduction
The conversion of this compound to 6-Nitropyridine-2-carbonyl chloride is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride. The successful synthesis of the acyl chloride is paramount for subsequent reactions, such as amide or ester bond formation. Due to the high reactivity and moisture sensitivity of the acyl chloride product, robust analytical methods are required to monitor the reaction in real-time and ensure the quality of the intermediate.
High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis, offering high resolution and sensitivity. This note details two primary HPLC methodologies: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), which are suitable for separating the polar starting material from the less polar, reactive product.
Data Presentation
The following tables summarize the chromatographic parameters and expected retention times for the key analytes in the reaction mixture.
Table 1: HPLC Method Parameters
| Parameter | RP-HPLC Method | HILIC Method |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Amide or Bare Silica, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL |
Table 2: Representative Chromatographic Data
| Analyte | HPLC Method | Expected Retention Time (min) |
| This compound | RP-HPLC | ~2.1 |
| 6-Nitropyridine-2-carbonyl chloride | RP-HPLC | ~4.5 |
| This compound | HILIC | ~6.8 |
| 6-Nitropyridine-2-carbonyl chloride | HILIC | ~3.2 |
*Due to its high reactivity, the acyl chloride is susceptible to on-column hydrolysis back to the carboxylic acid, particularly in the aqueous mobile phases of RP-HPLC. This can result in peak broadening or the appearance of the carboxylic acid peak. Immediate analysis after sample preparation is critical.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-Nitropyridine-2-carbonyl chloride
This protocol describes a general procedure for the synthesis of 6-Nitropyridine-2-carbonyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Flame-dried glassware with a reflux condenser and nitrogen inlet
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the progress by HPLC (see Protocol 3 for in-process monitoring).
-
Once the reaction is complete (typically when the starting material is consumed), the excess thionyl chloride and toluene can be removed by distillation under reduced pressure. The resulting crude 6-Nitropyridine-2-carbonyl chloride is often used directly in the next synthetic step.
Protocol 2: In-Process Reaction Monitoring by HPLC
This protocol outlines the procedure for taking, quenching, and preparing a sample from the reaction mixture for HPLC analysis.
Procedure:
-
Sampling: Using a clean, dry syringe, carefully withdraw a small aliquot (e.g., 25 µL) of the reaction mixture.
-
Quenching: Immediately quench the reactive aliquot in a vial containing a suitable nucleophile to derivatize the highly reactive acyl chloride and stop the reaction. A solution of 40 wt% aqueous methylamine (50 µL) can be used for this purpose.[2] Shake the vial for a few minutes to ensure complete quenching. This step converts the acyl chloride to a stable amide derivative.
-
Dilution: Dilute the quenched sample with a 1:1 mixture of acetonitrile and water to a final volume of 2 mL.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample immediately onto the HPLC system.
Protocol 3: RP-HPLC Method for Reaction Monitoring
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Gradient Program: [1]
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 5 µL[1]
Protocol 4: HILIC Method for Reaction Monitoring
This method is particularly useful for achieving good retention of the highly polar this compound.
Chromatographic Conditions:
-
Column: Amide or bare silica, 150 mm x 4.6 mm, 3.5 µm particle size[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water[1]
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water[1]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-10 min: 50% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Visualizations
References
Application Note: Real-Time Monitoring of Amide Bond Formation Using ¹H NMR Spectroscopy
Monitoring the Reaction of 6-Nitropyridine-2-carboxylic acid with Aniline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of chemical reactions.[1][2] It provides quantitative data on the concentration of reactants, intermediates, and products over time, enabling detailed kinetic analysis and mechanistic investigations.[3] This application note details the use of ¹H NMR spectroscopy to monitor the amide bond formation between this compound and aniline. This reaction is of significant interest in pharmaceutical and materials science for the synthesis of novel polyamides and other functional materials. The electron-withdrawing nitro group on the pyridine ring enhances the reactivity of the carboxylic acid, making it a valuable building block in organic synthesis.[1]
Reaction Scheme
The reaction to be monitored is the amide formation from this compound and aniline, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acyl chloride.[1] For the purpose of this application note, we will consider the direct amide coupling.
Figure 1: Reaction of this compound with aniline to form N-phenyl-6-nitropyridine-2-carboxamide.
Experimental Protocol
Materials and Instrumentation
-
This compound
-
Aniline
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
Sample Preparation for In-Situ NMR Monitoring
-
In a clean, dry vial, dissolve a precisely weighed amount of this compound (e.g., 0.05 mmol, 8.4 mg) and the internal standard (e.g., 0.025 mmol, 4.2 mg) in 0.5 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material and internal standard. This will serve as the t=0 reference.
-
In a separate vial, prepare a solution of aniline (0.05 mmol, 4.7 mg) in 0.1 mL of DMSO-d₆.
-
To initiate the reaction, carefully add the aniline solution to the NMR tube containing the this compound solution.
-
Quickly and gently mix the contents of the NMR tube and immediately place it in the NMR spectrometer.
NMR Data Acquisition
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's zg30). For kinetic monitoring, an arrayed experiment can be set up using a pulse program like multi_zgvd to acquire spectra at regular intervals.[2]
-
Acquisition Parameters:
-
Number of scans (NS): 4-16 (depending on concentration and desired time resolution)
-
Relaxation delay (D1): 5 x T₁ of the slowest relaxing proton of interest (a value of 20-30s is often sufficient for quantitative analysis of aromatic protons).[1]
-
Acquisition time (AQ): 2-4 s
-
-
Reaction Monitoring: Acquire spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the intensity of the reactant signals and the increase in the intensity of the product signals relative to the constant signal of the internal standard.
Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | H3 | H4 | H5 | Aniline (ortho-H) | Aniline (meta-H) | Aniline (para-H) | Carboxylic Acid (-COOH) / Amide (-NH) |
| This compound (Reactant) | 8.3 | 8.1 | 7.9 | - | - | - | ~13.5 (broad) |
| N-phenyl-6-nitropyridine-2-carboxamide (Product) | 8.5 | 8.3 | 8.1 | 7.8 (d) | 7.4 (t) | 7.1 (t) | ~10.5 (s) |
| Aniline (Reactant) | - | - | - | 6.8 (d) | 7.1 (t) | 6.6 (t) | - |
Note: These are estimated chemical shifts and may vary depending on the exact experimental conditions. The carboxylic acid proton signal is often broad and may be difficult to integrate accurately.[4][5] It is recommended to monitor the well-resolved aromatic proton signals.
Table 2: Quantitative Reaction Monitoring Data (Hypothetical)
| Time (min) | Integral of Reactant (H3) | Integral of Product (H3) | Integral of Internal Standard | Concentration of Reactant (mM) | Concentration of Product (mM) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 100 | 0 | 0 |
| 10 | 0.85 | 0.15 | 1.00 | 85 | 15 | 15 |
| 30 | 0.55 | 0.45 | 1.00 | 55 | 45 | 45 |
| 60 | 0.25 | 0.75 | 1.00 | 25 | 75 | 75 |
| 120 | 0.05 | 0.95 | 1.00 | 5 | 95 | 95 |
Calculation of Concentration and Conversion:
Concentration (mM) = (Integral of Analyte Peak / Number of Protons) / (Integral of Internal Standard Peak / Number of Protons) * Concentration of Internal Standard (mM)
Conversion (%) = [Concentration of Product / (Concentration of Reactant + Concentration of Product)] * 100
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 26893-68-5 [chemicalbook.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Nitropyridine-2-carboxylic Acid
Welcome to the technical support center for the purification of 6-Nitropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: 2-Picolinic acid may be present if the nitration reaction did not go to completion.
-
Isomeric Byproducts: The nitration of 2-picolinic acid can also yield other nitrated isomers, with 4-Nitropicolinic acid being a notable potential byproduct.[1][2]
-
Degradation Products: Over-exposure to harsh reaction conditions (e.g., high temperatures) can lead to decomposition.
-
Residual Solvents and Reagents: Inorganic acids and organic solvents used in the synthesis and workup may also be present.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of colored impurities, which may be nitrated byproducts or degradation products. To address this, you can:
-
Recrystallization with Decolorizing Carbon: During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[3] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the colored impurities from the product.
Q3: I am experiencing low yield after purification. What are the potential reasons?
A3: Low recovery of this compound can stem from several factors:
-
Incomplete Precipitation/Extraction: During acid-base extraction, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate and precipitate the carboxylic acid.
-
Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing. Use minimal amounts of cold solvents for washing to minimize losses.[4]
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of material. Optimize your purification strategy to use the minimum number of effective steps.
-
Product Adsorption: During column chromatography, highly polar compounds can sometimes adhere strongly to the silica gel. Adding a small amount of acid (e.g., 0.1% acetic acid) to the eluent can help to mitigate this.[5]
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Low Purity After Recrystallization
If your this compound remains impure after recrystallization, consider the following:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the purity has not improved, the impurities may have similar solubility profiles to the product in the chosen solvent. A solvent screen is recommended to find a more suitable system.
-
Cooling Rate: Cooling the solution too quickly can cause impurities to co-precipitate with your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of purer crystals.[3]
-
Insufficient Washing: The crystals may be coated with impure mother liquor. Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent.
Issues with Column Chromatography
For challenges encountered during chromatographic purification, refer to the following:
-
Poor Separation of Product and Impurities: If the spots for your product and impurities are too close on the TLC plate (low resolution), you will need to optimize the mobile phase. A common strategy is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For separating acidic compounds like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.[3] Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation.[5]
-
Product Not Eluting from the Column: If your product is not coming off the column, the mobile phase is likely not polar enough. Gradually increase the percentage of the more polar solvent in your eluent system. In some cases, a small amount of a very polar solvent like methanol may be required.
-
Streaking of the Product on the TLC/Column: Streaking is a common issue with carboxylic acids on silica gel. This can often be resolved by adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase.[5]
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Acid-Base Extraction
This technique is useful for separating the acidic this compound from neutral or basic impurities.
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the basic solution to ensure all the acidic product has been removed.
-
Combine the aqueous extracts and cool the solution in an ice bath.
-
Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the pH of the solution is approximately 1-2.
-
The purified this compound will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Solvent Selection: A good recrystallization solvent will dissolve this compound poorly at room temperature but well at elevated temperatures. Based on the polarity of the molecule, suitable solvents to screen include:
-
Water
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Mixtures of the above solvents (e.g., ethanol/water)
Protocol:
-
In a flask, add the crude this compound.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Silica Gel Column Chromatography
This method is highly effective for separating compounds with different polarities.
Protocol:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase should be gradually increased to elute the compounds from the column. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the separation of acidic compounds.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Molecular Weight | 168.11 g/mol | [1] |
| Melting Point | 169-172 °C | [1] |
| pH for Precipitation | 1-2 | For complete precipitation from aqueous solution. |
| Recrystallization Solvents | Water, Ethanol, Methanol, Ethyl Acetate, or mixtures | The optimal solvent should be determined experimentally. |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-1% Acetic Acid | Gradient elution is often most effective. |
| Purity (Commercial) | ≥97% | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Troubleshooting guide for common column chromatography problems.
References
Technical Support Center: Optimizing 6-Nitropyridine-2-carboxylic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Nitropyridine-2-carboxylic acid. Our goal is to help you navigate common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the oxidation of 2-methyl-6-nitropyridine. The methyl group is a suitable precursor to the carboxylic acid, and its oxidation can be achieved using various oxidizing agents. Direct nitration of pyridine-2-carboxylic acid is generally challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges in synthesizing this compound often revolve around controlling the regioselectivity of the nitration if starting from a substituted pyridine, and the efficiency of the oxidation of the methyl group without causing degradation of the pyridine ring or the nitro group. Over-nitration and the formation of isomers are also potential issues that can lead to low yields and difficult purification.[1][2]
Q3: How can I control the reaction to favor mono-nitration when preparing the precursor?
To favor mono-nitration and avoid the formation of dinitropyridine derivatives, several strategies can be employed.[1] These include:
-
Controlling Reaction Temperature: Lowering the reaction temperature can help reduce the rate of a second nitration.
-
Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent is crucial, as a large excess increases the likelihood of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps to maintain a low concentration of the active nitrating species, thus favoring the mono-nitrated product.[1]
-
Monitoring Reaction Time: It is important to monitor the reaction's progress to stop it once the desired mono-nitrated product is maximized, preventing the formation of dinitrated byproducts.[1]
Q4: What are some alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?
Alternative and sometimes milder nitrating agents like dinitrogen pentoxide (N₂O₅) can offer better control over the nitration reaction.[1] For certain substrates, using KNO₃ in H₂SO₄ can also be an effective method.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete oxidation of 2-methyl-6-nitropyridine. 2. Degradation of the starting material or product under harsh oxidation conditions. 3. Suboptimal reaction temperature or time for oxidation. | 1. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Consider stronger oxidizing agents if necessary. 2. Screen different oxidizing agents to find milder conditions that are still effective. Monitor the reaction closely to avoid over-reaction. 3. Optimize the reaction temperature and time by running small-scale experiments and tracking the progress via TLC or LC-MS. |
| Formation of Impurities or Side Products | 1. Over-oxidation leading to ring opening or other degradation products. 2. Incomplete nitration of the precursor, leaving starting material in the product mixture. 3. Formation of isomeric byproducts during the nitration step of the precursor. | 1. Use a less reactive oxidizing agent or lower the reaction temperature. Carefully control the stoichiometry of the oxidant. 2. Ensure the initial nitration reaction goes to completion by monitoring with TLC or LC-MS before proceeding to the oxidation step. 3. If preparing the precursor, optimize nitration conditions (temperature, nitrating agent, reaction time) to improve regioselectivity. Purification of the precursor before oxidation is also recommended. |
| Difficulty in Product Isolation | 1. The product may be soluble in the aqueous workup solution. 2. Incomplete precipitation of the product. 3. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to minimize its solubility before extraction. 2. Ensure the pH is optimal for precipitation. Cooling the solution may also aid in crystallization. 3. Add brine to the aqueous layer to break up emulsions during extraction. |
| Reaction Mixture Darkens Excessively | 1. Uncontrolled exothermic reaction during nitration of the precursor. 2. Decomposition of the starting material or product at high temperatures during oxidation. | 1. For the nitration step, ensure adequate cooling and slow, dropwise addition of the nitrating agent. 2. For the oxidation step, maintain the recommended reaction temperature and consider a solvent with a higher boiling point if necessary to ensure even heating. |
Experimental Protocols
Synthesis of 2-methyl-6-nitropyridine (Precursor)
A common route to obtaining the precursor, 2-methyl-6-nitropyridine, involves the nitration of 2-picoline N-oxide followed by deoxygenation.
Step 1: Nitration of 2-Picoline N-Oxide
-
In a round-bottom flask, dissolve 2-picoline N-oxide in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and then heat gently (e.g., to 60-70 °C) for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-methyl-6-nitropyridine N-oxide.
Step 2: Deoxygenation of 2-methyl-6-nitropyridine N-oxide
-
Dissolve the 2-methyl-6-nitropyridine N-oxide in a suitable solvent such as chloroform or acetic acid.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully quench the reaction mixture with water or ice.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-6-nitropyridine.
Synthesis of this compound
Oxidation of 2-methyl-6-nitropyridine
-
In a suitable reaction vessel, dissolve 2-methyl-6-nitropyridine in an appropriate solvent (e.g., water or a mixture of water and sulfuric acid).
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), in portions while monitoring the temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and, if using KMnO₄, quench the excess oxidant with a suitable reagent (e.g., sodium bisulfite).
-
Filter off any solid byproducts (e.g., manganese dioxide).
-
Acidify the filtrate with an acid (e.g., HCl) to the isoelectric point of this compound to precipitate the product.
-
Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 6-Nitropyridine-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-Nitropyridine-2-carboxylic acid. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Oxidation of 2-methyl-6-nitropyridine: This involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent.
-
Hydrolysis of 2-cyano-6-nitropyridine: This method involves the conversion of a nitrile group to a carboxylic acid under acidic or basic conditions.[1]
Q2: I am experiencing a very low yield. What are the general factors that could be responsible?
A2: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.[2] Key areas to investigate are reaction temperature, reaction time, purity of starting materials, and the efficiency of your purification method.
Q3: My final product is discolored. What are the likely impurities?
A3: Discoloration often indicates the presence of side products or residual starting materials. Common impurities can include regioisomers (if applicable to the starting material synthesis), over-oxidation products, or byproducts from the decomposition of reagents. Purification via recrystallization or column chromatography is recommended to remove these colored impurities.
Q4: How can I best purify the crude this compound?
A4: The most common and effective purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is a good first choice for purification. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.[3]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane is a good starting point.[3]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature incrementally. |
| Poor quality of starting materials: Impurities in the starting material can interfere with the reaction. | Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Suboptimal reaction conditions: Incorrect stoichiometry of reagents or inappropriate solvent. | Carefully check the stoichiometry of your reagents. Ensure you are using an appropriate anhydrous solvent if the reaction is moisture-sensitive. | |
| Significant loss of product during workup/purification | Product solubility in wash solvents: The product may be partially soluble in the solvents used for washing. | Pre-chill all washing solvents to minimize product loss. Use a minimal amount of cold solvent for washing. |
| Incomplete precipitation/crystallization: The pH may not be optimal for precipitation, or the solution may be supersaturated. | For acidic products, ensure the pH is sufficiently low to induce precipitation. If crystallization is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal. | |
| Mechanical losses: Loss of solid material during transfers. | Carefully scrape flasks to recover all solid material. Use a minimal amount of cold solvent to aid in transferring the solid. |
Formation of Side Products
| Symptom | Potential Cause | Recommended Solution |
| Multiple spots on TLC analysis of the crude product | Side reactions: Over-oxidation, formation of regioisomers, or decomposition of the product. | Over-oxidation: Carefully control the amount of oxidizing agent and the reaction temperature. Isomer formation: If applicable to your synthetic route, separation by column chromatography may be necessary.[4] Decomposition: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely. |
| Oily or tar-like crude product | Decomposition of starting materials or product: The reaction may be running at too high a temperature. | Lower the reaction temperature. Consider a slower, dropwise addition of reagents to control any exothermic processes.[4] |
| Presence of polymeric byproducts. | Optimize reaction conditions to favor the desired product. Purification by column chromatography may be effective in removing polymeric material. |
Experimental Protocols
Protocol 1: Oxidation of 2-methyl-6-nitropyridine
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
2-methyl-6-nitropyridine
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Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or other acidic medium
-
Sodium bisulfite (NaHSO₃) for quenching
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-nitropyridine in an appropriate solvent (e.g., aqueous sulfuric acid).
-
Slowly add the oxidizing agent (e.g., KMnO₄) portion-wise to the stirred solution. Control the rate of addition to maintain the desired reaction temperature.
-
Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess oxidizing agent by the slow addition of a reducing agent like sodium bisulfite until the color of the permanganate is discharged.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Hydrolysis of 2-cyano-6-nitropyridine
This protocol outlines the hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
2-cyano-6-nitropyridine
-
Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2-cyano-6-nitropyridine in an aqueous solution of either a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄).[1]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the evolution of ammonia (in the case of basic hydrolysis) or by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the this compound. If acid hydrolysis was used, the product may precipitate upon cooling.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Oxidation of 2-methyl-6-nitropyridine | Hydrolysis of 2-cyano-6-nitropyridine |
| Starting Material | 2-methyl-6-nitropyridine | 2-cyano-6-nitropyridine |
| Key Reagents | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) |
| Typical Yield | Moderate to high (can be >70% with optimization) | Generally high (can be >80-90%)[5] |
| Advantages | Starting material may be more readily available. | Often a cleaner reaction with fewer side products. |
| Disadvantages | Risk of over-oxidation; use of heavy metal oxidants. | The nitrile starting material may be less accessible. |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Water | Low | Moderate | Yes | Potential for mixed solvent system |
| Ethanol | Moderate | High | Yes | Good candidate |
| Ethyl Acetate | Moderate | High | Yes | Good candidate |
| Hexane | Insoluble | Insoluble | No | Unsuitable |
| Toluene | Low | Moderate | Yes | Potential candidate |
Visualizations
Caption: General synthetic workflows for this compound.
References
Technical Support Center: Separation of 5-Nitro and 6-Nitro Pyridine-2-Carboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 5-nitro and 6-nitro pyridine-2-carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 5-nitro and 6-nitro pyridine-2-carboxylic acid isomers?
A1: The main challenges stem from the isomers' similar physicochemical properties. Both are positional isomers with the same molecular weight and functional groups, leading to comparable polarities and solubilities in common solvents. This makes their separation by standard techniques like crystallization or chromatography non-trivial and often requires careful optimization of experimental conditions.
Q2: Which analytical techniques are most suitable for monitoring the separation of these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the separation of 5-nitro and 6-nitro pyridine-2-carboxylic acid isomers. It provides excellent resolution and quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio in a mixture by identifying unique proton signals for each isomer.
Q3: What are the expected impurities in a typical synthesis of these isomers?
A3: Besides the two main isomers, common impurities can include unreacted starting materials, byproducts from side reactions, and potentially other nitrated isomers depending on the synthetic route. Incomplete nitration of 2-picolinic acid could also be a source of impurity.
Troubleshooting Guides
I. Issues with High-Performance Liquid Chromatography (HPLC) Separation
Problem: Poor resolution between the 5-nitro and 6-nitro isomer peaks.
This is a common issue due to the similar polarities of the isomers. The following steps can be taken to improve the separation.
Troubleshooting Workflow for Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Solutions:
| Possible Cause | Solution | Detailed Protocol |
| Suboptimal Mobile Phase Composition | Vary the organic modifier and buffer system. | Systematically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Screen different buffer systems (e.g., phosphate, acetate) and pH values to exploit subtle differences in the pKa of the isomers. |
| Insufficient Stationary Phase Selectivity | Screen different HPLC columns. | Test columns with different stationary phases such as C18, Phenyl-Hexyl, or Cyano. These phases offer different retention mechanisms (hydrophobic, π-π interactions) that can enhance separation. |
| Inadequate Temperature Control | Optimize the column temperature. | Vary the column temperature (e.g., from 25°C to 40°C). Increased temperature can improve efficiency and alter selectivity, potentially leading to better resolution. |
| Flow Rate Not Optimized | Adjust the mobile phase flow rate. | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
Experimental Protocol: Optimized HPLC Method
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile in 20 mM potassium phosphate buffer (pH 3.0).
-
Gradient: 10-50% acetonitrile over 20 minutes.
-
Flow Rate: 0.8 mL/min
-
Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of 0.5 mg/mL.
Quantitative Data Summary: HPLC Method Comparison
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) |
| Resolution (Rs) | 0.8 | 2.1 |
| Tailing Factor (Tf) - 5-nitro | 1.5 | 1.1 |
| Tailing Factor (Tf) - 6-nitro | 1.6 | 1.2 |
| Retention Time - 5-nitro (min) | 8.2 | 12.5 |
| Retention Time - 6-nitro (min) | 8.5 | 13.8 |
II. Challenges in Separation by Fractional Crystallization
Problem: Co-crystallization of the 5-nitro and 6-nitro isomers.
Due to their structural similarities, these isomers can often co-crystallize, making purification by this method difficult.
Troubleshooting Workflow for Co-crystallization
Caption: Troubleshooting workflow for overcoming co-crystallization.
Detailed Solutions:
| Possible Cause | Solution | Detailed Protocol |
| Similar Solubility in the Chosen Solvent | Screen a variety of solvents with different polarities and hydrogen bonding capabilities. | Test solvents such as ethanol, isopropanol, ethyl acetate, and toluene, as well as solvent mixtures. The goal is to find a system where the solubility difference between the two isomers is maximized.[1] |
| Rapid Crystallization | Slow down the crystallization process. | Employ a slower cooling rate for the saturated solution. This can be achieved by placing the crystallization vessel in an insulated container or using a programmable cooling bath. |
| Supersaturation is Too High | Use an anti-solvent to induce crystallization. | Dissolve the isomeric mixture in a good solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., hexane) in which the isomers are poorly soluble. This can lead to selective precipitation. |
| Lack of Nucleation Sites for the Desired Isomer | Seed the solution with a small crystal of the pure, desired isomer. | Once the solution is saturated, add a few seed crystals of the pure isomer you wish to isolate. This encourages the growth of crystals of that specific isomer. |
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: Dissolve small amounts of the isomeric mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at their boiling points to create saturated solutions.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then to 0-4°C.
-
Isolation and Analysis: Collect any crystals that form by filtration and analyze their isomeric purity by HPLC or NMR.
-
Optimization: Based on the results, select the solvent system that provides the best enrichment of one isomer and optimize the concentration and cooling rate.
Quantitative Data Summary: Solvent Screening for Crystallization
| Solvent | Solubility of 5-nitro Isomer (g/100mL at 25°C) | Solubility of 6-nitro Isomer (g/100mL at 25°C) | Purity of Crystals (Isomer Ratio 5-nitro:6-nitro) |
| Ethanol | 1.2 | 1.5 | 60:40 |
| Isopropanol | 0.8 | 1.2 | 75:25 |
| Ethyl Acetate | 0.5 | 0.4 | 40:60 |
| Acetone | 2.5 | 2.8 | 55:45 |
Note: The solubility data presented here are hypothetical and for illustrative purposes to guide experimentation.
This technical support guide provides a starting point for researchers facing challenges in the separation of 5-nitro and 6-nitro pyridine-2-carboxylic acid isomers. Successful separation will likely require a systematic approach involving both HPLC analysis and optimized crystallization techniques.
References
Technical Support Center: Synthesis of 6-Nitropyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Nitropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges are centered around the nitration of picolinic acid, which is a highly exothermic reaction. Key issues include:
-
Thermal Runaway: The reaction generates significant heat, which can lead to a dangerous, uncontrolled temperature and pressure increase if not managed effectively.[1]
-
Regioselectivity: Controlling the position of the nitro group on the pyridine ring can be challenging, potentially leading to the formation of unwanted isomers and reducing the yield of the desired 6-nitro product.
-
Purification: Separating the desired product from starting materials, byproducts, and isomers can be complex at a larger scale.
-
Safety: Handling large quantities of concentrated nitric and sulfuric acids requires stringent safety protocols due to their corrosive nature and the potential for violent reactions with organic materials.[2]
Q2: What are the most common synthetic routes for this compound?
A2: The most common route is the direct nitration of 2-picolinic acid (pyridine-2-carboxylic acid) using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[3] Alternative methods might involve the oxidation of a precursor like 2-methyl-6-nitropyridine.
Q3: How can I improve the yield and purity of my product at scale?
A3: To improve yield and purity:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and the stoichiometry of your reagents.
-
Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure even distribution and to control the reaction rate and temperature.
-
Efficient Mixing: Ensure good agitation to promote heat transfer and maintain a homogenous reaction mixture, which can help minimize the formation of byproducts.
-
Purification Strategy: Develop a robust purification strategy, which may involve recrystallization or column chromatography, optimized for larger quantities.
Q4: What are the critical safety precautions for this synthesis?
A4: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling toxic fumes.[2]
-
Emergency Preparedness: Have an emergency response plan, including access to emergency eyewash and shower stations, and spill containment kits.[2]
-
Thermal Hazard Analysis: Before scaling up, consider performing a thermal hazard analysis using techniques like reaction calorimetry to understand the thermal profile of the reaction.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure proper mixing. |
| Product loss during workup or purification. | - Optimize extraction and precipitation pH.- Use chilled solvents for washing to minimize product solubility.[6] | |
| Formation of byproducts. | - Lower the reaction temperature.- Control the rate of nitrating agent addition more precisely. | |
| Poor Purity (Multiple Spots on TLC/Peaks on HPLC) | Presence of unreacted starting material. | - Increase reaction time or temperature.- Adjust stoichiometry of the nitrating agent. |
| Formation of isomers (e.g., 4-nitropicolinic acid). | - Maintain a low reaction temperature to improve regioselectivity. | |
| Over-nitration or side reactions. | - Use the correct stoichiometry of the nitrating agent.- Avoid high reaction temperatures. | |
| Reaction Temperature Spikes (Exotherm) | Addition of nitrating agent is too fast. | - Slow down the rate of addition.- Improve cooling efficiency of the reactor. |
| Inadequate mixing. | - Increase the stirring speed to improve heat dissipation. | |
| Incorrect solvent or concentration. | - Ensure the correct solvent and concentration are used as per the protocol. | |
| Product Fails to Precipitate/Crystallize | Solution is too dilute. | - Concentrate the solution under reduced pressure. |
| Incorrect pH for precipitation. | - Adjust the pH to the isoelectric point of the carboxylic acid (typically pH 2-3).[6] | |
| Presence of impurities inhibiting crystallization. | - Attempt to purify a small sample by chromatography and use the pure product for seeding. |
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in a Scaled-Up Nitration
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material (2-Picolinic Acid) | 100 g | 100 g | 100 g |
| Reaction Temperature | 0-5 °C | 10-15 °C | 20-25 °C |
| Yield of this compound | 75% | 68% | 55% |
| Purity (by HPLC) | 96% | 92% | 85% |
| Major Impurity (Isomer) | 4-nitropicolinic acid (3%) | 4-nitropicolinic acid (6%) | 4-nitropicolinic acid (12%) |
Note: These are representative data to illustrate trends. Actual results may vary.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
2-Picolinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Hydroxide solution (for pH adjustment)
-
Ethyl Acetate (for extraction)
Procedure:
-
In a flask equipped with a stirrer and cooled to 0 °C in an ice-salt bath, slowly add 2-picolinic acid (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until all the starting material has dissolved, maintaining the temperature between 0-5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the solution of 2-picolinic acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting solution to approximately 2-3 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to yield crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow for Scale-Up
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
preventing byproduct formation in nitropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during nitropyridine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of nitropyridines, offering potential causes and solutions.
Issue 1: Formation of Dinitrated Byproducts
-
Question: My reaction is producing a significant amount of dinitrated pyridines. How can I improve the selectivity for mono-nitration?
-
Answer: Over-nitration is a common challenge, especially with activated pyridine rings. To favor mono-nitration, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration. It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.[1]
-
Adjust Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions. This helps to maintain a low concentration of the active nitrating species, thereby favoring the mono-nitrated product.[1]
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[1]
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
-
Question: I am observing the formation of undesired nitropyridine isomers. How can I improve the regioselectivity of the reaction?
-
Answer: The position of nitration on the pyridine ring is highly dependent on the directing effects of existing substituents and the reaction conditions.
-
Directing Group Effects: Be mindful of the electronic properties of the substituents on the pyridine ring. Electron-donating groups can activate the ring and may lead to a mixture of isomers.
-
Alternative Synthetic Routes: For specific isomers that are difficult to obtain through direct nitration, consider alternative methods such as the synthesis via pyridine-N-oxide. The N-oxide group activates the 4-position, allowing for selective nitration, followed by deoxygenation to yield the 4-nitropyridine. A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been shown to achieve high selectivity with no 2-nitropyridine byproduct.[2]
-
Protecting Groups: In some cases, using a protecting group to block a more reactive site can be an effective strategy to direct the nitration to the desired position.
-
Issue 3: Product Loss and Low Yields During Work-up
-
Question: I am experiencing significant product loss during the quenching and extraction steps. What can I do to improve my yield?
-
Answer: The work-up procedure is critical for isolating the desired product and can be a source of yield loss if not performed carefully.
-
Controlled Quenching: Instead of adding the reaction mixture directly to a large volume of ice water, a "reverse quench" can be beneficial. This involves slowly adding the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate. This method helps to control the exotherm and minimize localized high pH that can promote hydrolysis of the product.[3]
-
pH Control: During neutralization, use milder bases like sodium carbonate or potassium carbonate instead of strong bases like sodium hydroxide to avoid potential degradation of the product.[3]
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
Issue 4: Incomplete Reaction or Sluggish Conversion
-
Question: My nitration reaction is very slow or does not go to completion. How can I drive the reaction forward without increasing byproduct formation?
-
Answer: Pyridine is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, which can lead to sluggish reactions.[1]
-
Optimize Reaction Conditions: While high temperatures can increase the reaction rate, they can also lead to more byproducts. A careful optimization of the temperature is necessary.
-
Choice of Nitrating Agent: For less reactive pyridines, a stronger nitrating agent or a different solvent system might be required. For example, nitration with nitric acid in trifluoroacetic anhydride has been shown to give higher yields for some substituted pyridines compared to using dinitrogen pentoxide.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nitropyridine synthesis?
The most common byproducts include dinitrated pyridines, undesired positional isomers, and products resulting from hydrolysis or decomposition, especially under harsh reaction conditions.[1][3]
Q2: How can I effectively monitor the progress of my nitration reaction?
Thin Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. For more detailed information on reaction progress, the presence of intermediates, and byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]
Q3: What are the best purification methods for nitropyridines?
Recrystallization is often an effective method for removing isomeric impurities, provided a suitable solvent system is found. Column chromatography using silica gel is also a common technique to separate the desired product from its isomers and other impurities. The choice of eluent is critical for achieving good separation.[5] For acidic byproducts, using silica gel that has been treated with a base (e.g., triethylamine) can be beneficial.[3]
Q4: Are there safer alternatives to traditional nitrating agents?
While classic nitrating mixtures like nitric acid/sulfuric acid are common, they require harsh conditions. Methods involving dinitrogen pentoxide (N2O5) can sometimes offer better yields under milder conditions.[6][7] However, N2O5 can be unstable. In-situ generation of the nitrating species is one approach to mitigate this. Continuous flow methodologies are also being developed to minimize the accumulation of potentially explosive nitration products and enable safer scale-up.[2]
Data Presentation
Table 1: Comparison of Nitration Methods for Pyridine Derivatives
| Pyridine Derivative | Nitrating Agent/Conditions | Product | Yield (%) | Reference |
| Pyridine | HNO₃ / H₂SO₄, high temp | 3-Nitropyridine | Low | [1][7] |
| Pyridine | N₂O₅, organic solvent, then SO₂/HSO₃⁻ in water | 3-Nitropyridine | 77 | [6][7][8] |
| 3-Chloropyridine | HNO₃ / Trifluoroacetic anhydride | 3-Chloro-5-nitropyridine | 76 | [4] |
| 3-Acetylpyridine | HNO₃ / Trifluoroacetic anhydride | 3-Acetyl-5-nitropyridine | 20 | [4] |
| Pyridine-N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | High | [2][9] |
| Pyridine-N-oxide | Continuous flow (HNO₃ / H₂SO₄) | 4-Nitropyridine-N-oxide | 85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Direct Nitration of Pyridine using Mixed Acid
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Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: Place the pyridine derivative in a separate reaction flask equipped with a stirrer and a thermometer, and cool it to the desired reaction temperature (e.g., 0-5 °C).
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the pyridine solution while vigorously stirring and maintaining the temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.
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Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-Nitropyridine via Pyridine-N-oxide
-
Nitration:
-
Dissolve pyridine-N-oxide in concentrated sulfuric acid and cool the mixture.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature controlled.
-
After the addition is complete, the reaction mixture may be gently heated to drive the reaction to completion.
-
-
Work-up:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base like sodium carbonate to precipitate the 4-nitropyridine-N-oxide.
-
Collect the solid product by filtration and wash with cold water.
-
-
Deoxygenation:
-
The isolated 4-nitropyridine-N-oxide can be deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃) to yield 4-nitropyridine.[2]
-
Visualizations
Caption: Troubleshooting workflow for byproduct formation in nitropyridine synthesis.
Caption: General experimental workflow for direct nitration of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chempanda.com [chempanda.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Temperature Control in Exothermic Nitration of Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nitration of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine nitration resulting in a low yield and a mixture of unidentified products?
A1: The nitration of pyridine is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic substitution.[1] Consequently, harsh reaction conditions, such as high temperatures and the use of strong acids like fuming nitric acid, are often required.[1] These conditions can lead to low yields and the formation of side products. The primary product of direct nitration is typically 3-nitropyridine because the ortho (2- and 6-) and para (4-) positions are significantly deactivated.[1]
Q2: I am observing a significant amount of dinitrated products. How can I favor mono-nitration?
A2: Over-nitration is a common issue, especially with substituted pyridines that are more activated. To promote mono-nitration, consider the following strategies:
-
Temperature Control: Lowering and strictly maintaining the reaction temperature can decrease the rate of the second nitration.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction when the concentration of the desired mono-nitrated product is at its maximum.[1]
Q3: My reaction is turning dark brown or black with vigorous gas evolution. What is happening and what should I do?
A3: This is a strong indication of a runaway reaction, likely caused by excessive oxidation of the starting material by nitric acid, especially at elevated temperatures.
-
Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention: Ensure your cooling bath is maintained at a consistently low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture. Add the nitrating agent very slowly with vigorous stirring to ensure even heat dissipation. Continuously monitor the internal temperature of the reaction.
Q4: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers and avoiding over-nitration?
A4: Yes, several alternative strategies can offer better control and regioselectivity:
-
Nitration of Pyridine-N-Oxide: This is a widely used method to synthesize 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[1]
-
Dearomatization-Rearomatization Strategy: A milder, catalyst-free method involves the dearomatization of pyridines to form oxazino pyridine intermediates, followed by a radical nitration and subsequent rearomatization. This approach has shown high regioselectivity for the meta-position.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the exothermic nitration of pyridines.
dot
Caption: Troubleshooting common issues in pyridine nitration.
Data Presentation
Table 1: Comparison of Pyridine Nitration Methods
| Method | Pyridine Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Nitration | Pyridine | KNO₃ in fuming H₂SO₄ | 330 | Not specified | 6 | [2] |
| Direct Nitration | Pyridine | N₂O₅ then NaHSO₃ | Not specified | Not specified | 77 | [1] |
| Nitration of N-Oxide | Pyridine-N-Oxide | fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 42 | [1] |
| Dearomatization | 2-Arylpyridines | t-BuONO, TEMPO | 70 | 24-36 | 70-87 | [1][2] |
| Mixed Acid | 2-Aminopyridine | HNO₃ / H₂SO₄ | < 30 | 2 | ~64 | |
| Trifluoroacetic Anhydride | Pyridine | HNO₃ / (CF₃CO)₂O | 0 to rt | 9-10 | 10-83 | [3][4] |
Table 2: Common Laboratory Cooling Baths
| Mixture Composition | Achievable Temperature (°C) |
| Ice and Water | 0 |
| Ice and NaCl (1:3 mass ratio) | -20 |
| Dry Ice and Acetonitrile | -40 |
| Dry Ice and Acetone | -78 |
| Liquid Nitrogen and Dichloromethane | -92 |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[1]
1. Preparation of Nitrating Acid:
-
In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Allow the mixture to warm to 20°C before use.
2. Reaction Setup:
-
In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, heat the pyridine-N-oxide to 60°C.
3. Addition of Nitrating Acid:
-
Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.
4. Heating:
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause a yellow solid to precipitate.
-
Collect the solid by filtration.
-
The crude product can be purified by recrystallization from acetone.
Protocol 2: General Strategy for Controlled Mono-nitration[1]
1. Cooling:
-
Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an appropriate cooling bath (e.g., dry ice/acetone) to the desired starting temperature (e.g., 0°C or lower).
2. Preparation of Nitrating Mixture:
-
Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature as the substrate solution.
3. Slow Addition:
-
Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.
4. Temperature Control:
-
Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.
5. Reaction Monitoring:
-
Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
6. Quenching:
-
Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing it with a suitable base (e.g., sodium carbonate, sodium hydroxide).
Mandatory Visualization
dot
Caption: Workflow for controlled exothermic nitration.
References
Validation & Comparative
purity analysis of 6-Nitropyridine-2-carboxylic acid
An Objective Guide to the Purity Analysis of 6-Nitropyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly impact the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of the common analytical methods used to assess its purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
A multi-technique approach is often the most effective strategy for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural information and identification of impurities.
| Analytical Technique | Principle | Primary Application | Advantages | Disadvantages/Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantification of the main component and known impurities. | Robust, widely available, and highly reproducible for quantitative analysis.[1] | May show poor retention for the polar carboxylic acid.[1] Potential for on-column hydrolysis of related reactive compounds.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Ideal for polar compounds like this compound.[1] | Excellent retention of polar analytes.[1] High organic mobile phase is beneficial for MS sensitivity.[1] | Can be less robust than RP-HPLC; requires careful equilibration. |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of protons in a molecule. | Structural confirmation and identification of impurities with different proton signatures.[2] | Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard.[3] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and identification of unknown impurities.[2] | High sensitivity and specificity. Provides molecular weight information.[4] Can be coupled with HPLC (LC-MS) for separation and identification.[5] | May not distinguish between isomers without fragmentation analysis. Ionization efficiency can vary between compounds. |
Data Presentation: Purity and Impurity Profile
The purity of this compound is typically expected to be high, with potential impurities arising from starting materials or side reactions during synthesis.
| Compound | Typical Purity (%) | Common Impurities | Primary Analytical Method(s) |
| This compound | ≥ 97%[3] | Residual starting materials, related isomers, and solvent residues. | HPLC, ¹H NMR, LC-MS |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized batch of this compound.
Caption: Workflow for the .
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound by calculating the area percentage of the main peak.[2]
1. Reversed-Phase HPLC (RP-HPLC) Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15-85% B
-
20-25 min: 85% B
-
25-26 min: 85-15% B
-
26-30 min: 15% B.[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 348 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL by dissolving the sample in a 50:50 (v/v) mixture of acetonitrile and water. Dilute with the mobile phase to a final concentration of about 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[5]
2. HILIC Protocol
-
Column: A HILIC stationary phase (e.g., silica, amide).
-
Mobile Phase:
-
A: Acetonitrile with a small amount of aqueous buffer (e.g., 95% Acetonitrile / 5% Ammonium Acetate buffer).
-
B: Aqueous buffer with a smaller amount of Acetonitrile (e.g., 50% Acetonitrile / 50% Ammonium Acetate buffer).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the sample in a high-organic solvent (e.g., 90% acetonitrile / 10% isopropanol) and filter through a 0.45 µm PTFE syringe filter before injection.[1]
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.[5]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for carboxylic acids.[2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.[2][4]
-
Data Acquisition:
-
Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities.[2] The acidic proton of the carboxylic acid typically appears as a broad singlet around 12 δ.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of this compound and to identify impurities.
-
Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[2]
-
Chromatographic Conditions: Use the RP-HPLC or HILIC method described above.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids, looking for the [M-H]⁻ ion.[2]
-
Scan Range: A range appropriate for the expected molecular weight (e.g., 50-500 amu).
-
-
Sample Preparation: Prepare samples as described in the HPLC protocol, with a final concentration of approximately 10 µg/mL in the mobile phase.[5]
-
Data Analysis: The presence of this compound is confirmed by the detection of its deprotonated molecule at the expected mass-to-charge ratio (m/z). High-resolution mass spectrometry can further confirm the elemental composition.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of Nitropyridine Carboxylic Acid Isomers: A Guide for Researchers
Introduction: Nitropyridine carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activity and physicochemical properties are highly dependent on the isomeric substitution pattern of the nitro and carboxylic acid groups on the pyridine ring. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of these isomers. This guide provides a comparative overview of the key spectroscopic features of various nitropyridine carboxylic acid isomers, supported by available experimental data and established spectroscopic principles.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for several isomers of nitropyridine carboxylic acid. Due to the variability in experimental conditions and the limited availability of directly comparable data in public databases, some fields contain expected ranges based on general principles for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. Protons ortho and para to the nitro group are expected to be the most deshielded (shifted downfield).
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid typically appears in the 160-180 ppm region.[1] Carbons attached to the nitro group are also significantly deshielded.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Nitropyridine Carboxylic Acid Isomers
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Nitro-pyridine-3-carboxylic acid | H4, H5, H6 protons expected in the 7.5-9.0 ppm range. | Carbonyl carbon ~165 ppm. Aromatic carbons 120-155 ppm. |
| 4-Nitro-pyridine-2-carboxylic acid | H3, H5, H6 protons expected in the 8.0-9.5 ppm range. | Carbonyl carbon ~164 ppm. Aromatic carbons 120-150 ppm. |
| 5-Nitro-pyridine-2-carboxylic acid | H3, H4, H6 protons expected in the 8.0-9.5 ppm range. | Carbonyl carbon ~163 ppm. Aromatic carbons 120-160 ppm. |
| 2-Nitro-pyridine-4-carboxylic acid | H3, H5, H6 protons expected in the 8.0-9.5 ppm range. | Carbonyl carbon ~164 ppm. Aromatic carbons 120-150 ppm. |
| 3-Nitro-pyridine-4-carboxylic acid | H2, H5, H6 protons expected in the 8.5-9.8 ppm range. | Carbonyl carbon ~165 ppm. Aromatic carbons 120-160 ppm. |
Note: Specific chemical shifts are highly dependent on the solvent used.
Infrared (IR) Spectroscopy
The IR spectra of nitropyridine carboxylic acids are characterized by the vibrational modes of the carboxylic acid and nitro groups.[2][3]
Table 2: Key IR Absorption Bands of Nitropyridine Carboxylic Acid Isomers (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | N-O Stretch (Nitro Group) |
| General Range | 2500-3300 (broad)[2] | 1680-1720[3] | 1500-1560 (asymmetric) & 1335-1385 (symmetric) |
| 5-Nitro-pyridine-2-carboxylic acid | Data not available | Data not available | Data not available |
Note: The C=O stretching frequency can be influenced by conjugation and hydrogen bonding.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these compounds are expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group.[4][5] The position and intensity of these bands are sensitive to the substitution pattern and the solvent.
Table 3: UV-Vis Absorption Maxima (λmax) of Nitropyridine Carboxylic Acid Isomers
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| General Range | ~210-220 nm (n→π) and ~260-280 nm (π→π)[1] | Varies |
| Pyridine-3,5-dicarboxylic acid | ~270 nm[6] | Data not available |
Note: The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maxima.
Mass Spectrometry (MS)
The mass spectra of these isomers will show a molecular ion peak corresponding to their molecular weight (168.11 g/mol ).[7] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[1] Aromatic nitro compounds often show fragments corresponding to the loss of NO₂ (M-46) and NO (M-30).
Table 4: Expected Mass Spectrometry Fragmentation for Nitropyridine Carboxylic Acid Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 168 | 151 (M-OH), 123 (M-COOH), 122 (M-NO₂) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitropyridine carboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Chemical shifts are referenced to the solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the nitropyridine carboxylic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water).[5]
-
The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.[8]
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 400 nm.[9]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Visualizations
Caption: General workflow for the spectroscopic analysis of nitropyridine carboxylic acid isomers.
Caption: Relationship between isomer structure and expected spectroscopic signatures.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. books.google.cn [books.google.cn]
- 5. ossila.com [ossila.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. 2-nitropyridine-4-carboxylic Acid | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
A Comparative Guide to the Synthesis and Validation of 6-Nitropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 6-Nitropyridine-2-carboxylic acid, a key building block in medicinal chemistry. Detailed experimental protocols, comparative data, and validation techniques are presented to assist researchers in the efficient and reliable synthesis and characterization of this important molecule and its derivatives.
Introduction
This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the nitro and carboxylic acid functionalities on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide outlines and compares common synthetic pathways and provides detailed protocols for the validation of the final product.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through a two-step process involving the nitration of a commercially available starting material followed by oxidation. An alternative approach involves the modification of a pre-functionalized pyridine ring.
Method 1: Nitration of 2-Picoline followed by Oxidation
This is a common and cost-effective method that starts with the nitration of 2-picoline (2-methylpyridine) to form 2-methyl-6-nitropyridine, which is subsequently oxidized to the desired carboxylic acid.
Method 2: Oxidation of 6-Nitro-2-substituted Pyridine Precursors
This alternative approach begins with a pyridine ring already containing the nitro group at the 6-position and a different functional group at the 2-position that can be converted to a carboxylic acid. For instance, the hydrolysis of a nitrile or the oxidation of an aldehyde.
Table 1: Comparison of Synthetic Routes
| Parameter | Method 1: Nitration of 2-Picoline & Oxidation | Method 2: From 6-Nitro-2-cyanopyridine |
| Starting Material | 2-Picoline | 2-Chloro-6-nitropyridine |
| Key Reagents | Nitrating mixture (e.g., HNO₃/H₂SO₄), Oxidizing agent (e.g., KMnO₄) | Sodium cyanide, Strong acid/base for hydrolysis |
| Typical Overall Yield | Moderate | Moderate to Good |
| Purity/Selectivity | Isomeric mixture from nitration may require separation. | Good selectivity in the cyanation and hydrolysis steps. |
| Advantages | Readily available and inexpensive starting material. | Avoids the direct nitration of the pyridine ring, which can sometimes lead to mixtures. |
| Disadvantages | Nitration can produce a mixture of isomers requiring careful purification. Oxidation can sometimes be harsh. | Use of highly toxic cyanide salts. |
Experimental Protocols and Validation Data
Method 1: Synthesis via Nitration of 2-Picoline and Subsequent Oxidation
This synthetic pathway is presented as a two-step process.
Step 1: Synthesis of 2-Methyl-6-nitropyridine
A detailed protocol for the nitration of 2-picoline is adapted from established procedures for nitrating pyridine derivatives.
-
Materials: 2-Picoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-picoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 90 °C for several hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled and poured onto crushed ice.
-
The solution is carefully neutralized with a sodium hydroxide solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-6-nitropyridine.
-
Purification is achieved by column chromatography.
-
Step 2: Oxidation of 2-Methyl-6-nitropyridine to this compound
The following protocol is a general method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid using potassium permanganate (KMnO₄).
-
Materials: 2-Methyl-6-nitropyridine, Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
A mixture of 2-methyl-6-nitropyridine in water is heated to reflux.
-
Potassium permanganate is added portion-wise to the refluxing solution over several hours.
-
The reaction is refluxed until the purple color of the permanganate has disappeared.
-
The hot solution is filtered to remove the manganese dioxide byproduct.
-
The filtrate is cooled and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
Validation Data for this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for Validation
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton as a broad singlet downfield (>10 ppm). |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon around 165-175 ppm. Aromatic carbons in the range of 120-160 ppm. |
| FTIR (KBr pellet, cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300). Strong C=O stretch (1700-1730). N-O stretching from the nitro group (around 1530 and 1350). |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z corresponding to the molecular weight minus one (C₆H₄N₂O₄, MW: 168.11). Predicted m/z for [M-H]⁻ is 167.01.[1] |
Visualizing the Workflow and Synthetic Pathway
Caption: Validation workflow for the final product.
References
A Comparative Analysis of Synthetic Routes to 6-Nitropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
6-Nitropyridine-2-carboxylic acid, also known as 6-nitropicolinic acid, is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions and influence the regioselectivity of others. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering experimental data and detailed protocols to inform research and development decisions.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Transformation(s) | Typical Yield | Advantages | Disadvantages |
| Route 1 | 2-Methyl-6-nitropyridine | Oxidation | Moderate (e.g., ~75% for similar substrates)[1] | Direct, potentially fewer steps. | Requires a specific starting material; oxidation conditions can be harsh. |
| Route 2 | Pyridine-2-carboxylic acid | Direct Nitration | Low to moderate, often with poor regioselectivity. | Readily available starting material. | Difficult to control regioselectivity, harsh reaction conditions, formation of multiple isomers.[2] |
| Route 3 | 2-Cyano-6-nitropyridine | Hydrolysis | High (e.g., ~90% for similar substrates)[3][4] | High-yielding final step. | Requires the synthesis of the nitrile precursor, adding steps to the overall process. |
| Route 4 | 2-Amino-6-methylpyridine | Multi-step (Oxidation, Nitration, etc.) | Variable | Utilizes readily available starting materials. | Multiple steps can lead to lower overall yield and increased complexity. |
Route 1: Oxidation of 2-Methyl-6-nitropyridine
This approach involves the direct oxidation of the methyl group of 2-methyl-6-nitropyridine to a carboxylic acid. Potassium permanganate (KMnO4) is a common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
Reaction Scheme:
Caption: Oxidation of 2-methyl-6-nitropyridine to the corresponding carboxylic acid.
Experimental Protocol (Adapted from a similar procedure[1]):
-
Dissolution: Dissolve 2-methyl-6-nitropyridine in water.
-
Heating: Heat the solution to approximately 60°C with stirring.
-
Oxidant Addition: Gradually add potassium permanganate to the reaction mixture in portions.
-
Reaction: Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Filter the hot solution to remove manganese dioxide.
-
Isolation: Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be performed for further purification.
Discussion: While a specific yield for the oxidation of 2-methyl-6-nitropyridine was not found in the immediate search, the oxidation of 2,6-dimethylpyridine to 6-methyl-2-pyridinecarboxylic acid using potassium permanganate proceeds with a 75% yield[1]. This suggests that the oxidation of the methyl group is a viable strategy. The presence of the nitro group may influence the reaction rate and yield, potentially requiring optimization of the reaction conditions.
Route 2: Direct Nitration of Pyridine-2-carboxylic Acid
The direct introduction of a nitro group onto the pyridine ring of pyridine-2-carboxylic acid (picolinic acid) is a conceptually straightforward approach. However, the electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution, making nitration challenging.
Reaction Scheme:
Caption: Nitration of picolinic acid, typically yielding a mixture of isomers.
Experimental Protocol (General Procedure):
-
Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Substrate Addition: Slowly add pyridine-2-carboxylic acid to the nitrating mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The nitrated products can be isolated by adjusting the pH of the solution to precipitate the carboxylic acids, followed by filtration.
-
Purification: Separation of the desired 6-nitro isomer from other isomers (e.g., 4-nitro, 5-nitro) would require chromatographic techniques.
Discussion: The direct nitration of pyridine and its simple derivatives is known to be difficult and often results in low yields of the 3-nitro isomer under harsh conditions[2]. The directing effects of the carboxylic acid group at the 2-position and the pyridine nitrogen make the prediction and control of regioselectivity for the 6-position challenging. The formation of pyridine N-oxide prior to nitration has been shown to direct nitration to the 4-position, which is not the desired outcome for this synthesis[5].
Route 3: Hydrolysis of 2-Cyano-6-nitropyridine
This route involves the preparation of a nitrile precursor, 2-cyano-6-nitropyridine, followed by its hydrolysis to the target carboxylic acid. The hydrolysis of nitriles to carboxylic acids is a well-established and often high-yielding transformation.
Reaction Scheme:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol (Adapted from a similar procedure[4]):
-
Reaction Setup: In a suitable flask, dissolve 2-cyano-6-nitropyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Isolation (Acidic Hydrolysis): Cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
Isolation (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid. Collect the solid by filtration.
-
Purification: Wash the product with cold water and dry. Recrystallization can be performed if necessary.
Discussion: The hydrolysis of 2-cyanopyridine to picolinic acid has been reported with a yield of 89.6%[4]. This suggests that the final hydrolysis step in this route is likely to be efficient. The main challenge of this route lies in the synthesis of the starting material, 2-cyano-6-nitropyridine, which would add to the overall number of steps.
Route 4: Multi-step Synthesis from 2-Amino-6-methylpyridine
A multi-step approach starting from a more readily available precursor like 2-amino-6-methylpyridine can offer a more controlled synthesis. This route would involve a sequence of reactions, such as oxidation of the methyl group, protection of the resulting carboxylic acid, nitration of the pyridine ring, and subsequent deprotection.
Logical Workflow:
Caption: A potential multi-step synthetic pathway.
Discussion: This route offers the advantage of starting from a relatively inexpensive and common building block. The synthesis of 6-aminopyridine-2-carboxylic acid has been documented[6]. The subsequent protection, nitration, and deprotection steps would need to be carefully selected and optimized to achieve a good overall yield. The amino group is an activating, ortho-, para-director, which could facilitate nitration at the desired position, although steric hindrance from the protected carboxylic acid might influence the outcome.
Conclusion
The choice of the most suitable synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory.
-
The oxidation of 2-methyl-6-nitropyridine is a direct and potentially efficient route, provided the starting material is accessible.
-
Direct nitration of pyridine-2-carboxylic acid is generally not recommended due to low yields and lack of regioselectivity.
-
The hydrolysis of 2-cyano-6-nitropyridine is a promising final step, but the overall efficiency depends on the synthesis of the nitrile precursor.
-
A multi-step synthesis from 2-amino-6-methylpyridine offers a controlled approach but requires careful planning and optimization of each step to ensure a reasonable overall yield.
Researchers and drug development professionals should carefully evaluate these factors when selecting a synthetic strategy for this compound. Further investigation into specific reaction conditions and optimization may be necessary to achieve the desired outcome for their particular application.
References
- 1. 6-Methyl-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Confirming the Structure of 6-Nitropyridine-2-carboxylic Acid via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the confirmation of the chemical structure of 6-Nitropyridine-2-carboxylic acid using mass spectrometry (MS). We will explore the predicted fragmentation patterns based on the molecule's functional groups and compare these with available experimental data for a structurally similar compound, 5-Nitro-2-pyridinecarboxylic acid. This guide also outlines a detailed experimental protocol for acquiring mass spectral data for the target compound.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of this compound (Molecular Weight: 168.11 g/mol ) contains a pyridine ring, a carboxylic acid group, and a nitro group. Its fragmentation in a mass spectrometer is expected to be influenced by all three. Under electron ionization (EI), the molecule will first form a molecular ion ([M]+•) at m/z 168. The subsequent fragmentation is predicted to follow several key pathways:
-
Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the NO2 group (46 Da), leading to a fragment ion at m/z 122.
-
Loss of the Carboxyl Group: The carboxylic acid can lose the entire COOH radical (45 Da), resulting in a fragment at m/z 123.
-
Decarboxylation: Loss of a neutral CO2 molecule (44 Da) is a characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z 124.
-
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group would lead to the loss of an OH radical (17 Da) and the formation of an acylium ion at m/z 151.
Comparison with 5-Nitro-2-pyridinecarboxylic acid
| Predicted Fragment (this compound) | Predicted m/z | Observed Fragment (5-Nitro-2-pyridinecarboxylic acid) | Observed m/z |
| [M]+• | 168 | [M]+• | 168 |
| [M - OH]+ | 151 | [M - OH]+ | 151 |
| [M - NO2]+ | 122 | [M - NO2]+ | 122 |
| [M - COOH]+ | 123 | [M - COOH]+ | 123 |
| [M - CO2]+• | 124 | [M - CO2]+• | 124 |
The expected fragmentation patterns of the two isomers are very similar, which is anticipated given they possess the same functional groups. The relative intensities of these fragments may differ due to the different positions of the nitro group, which could influence the stability of the resulting fragment ions.
Experimental Protocol for Structural Confirmation
To definitively confirm the structure of this compound, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
If the compound is not sufficiently volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the carboxylic acid with diazomethane or by using a standard esterification procedure with methanol and an acid catalyst.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
The total ion chromatogram (TIC) will be analyzed to determine the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak will be extracted and background-subtracted.
-
The molecular ion peak will be identified.
-
The observed fragmentation pattern will be compared with the predicted fragmentation pathways and the mass spectrum of the 5-nitro isomer.
-
The elemental composition of the molecular ion and key fragments can be confirmed using high-resolution mass spectrometry (HRMS) if available.
Visualizing the Workflow and Fragmentation
To better illustrate the experimental process and the predicted molecular breakdown, the following diagrams have been generated.
Caption: A flowchart outlining the key steps in the mass spectrometric analysis of this compound.
Caption: Predicted major fragmentation pathways for the molecular ion of this compound.
By following the outlined experimental protocol and comparing the acquired data with the predicted fragmentation patterns and the data from its isomer, the structure of this compound can be confidently confirmed. This systematic approach ensures accurate structural elucidation, a critical step in chemical research and drug development.
Navigating Purity: A Comparative Guide to HPLC Method Validation for Nitropyridine Carboxylic Acids
For researchers, scientists, and drug development professionals, establishing the purity of nitropyridine carboxylic acids is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge. This guide provides an objective comparison of validated HPLC methods and alternative techniques for determining the purity of nitropyridine carboxylic acids, supported by experimental data and detailed protocols.
HPLC Methods: The Cornerstone of Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the purity analysis of nitropyridine carboxylic acids due to its versatility, robustness, and ability to separate a wide range of compounds with varying polarities.
A typical validated RP-HPLC method for a nitropyridine carboxylic acid derivative involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (often with a pH modifier like phosphoric or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. UV detection is commonly used, leveraging the chromophoric nature of the nitroaromatic system.
Table 1: Example of a Validated RP-HPLC Method for a Pyrrole Carboxylic Acid Derivative (Illustrative for Nitropyridine Carboxylic Acid Validation)
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
| Specificity | No interference from placebo and degradation products |
The data presented is based on a validated method for a structurally related pyrrole carboxylic acid derivative and serves as a benchmark for expected performance in a validated HPLC method for nitropyridine carboxylic acids.
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a general procedure for the validation of an RP-HPLC method for the purity determination of a nitropyridine carboxylic acid.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the specific nitropyridine carboxylic acid (e.g., 254 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the nitropyridine carboxylic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
4. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by other components.
-
Linearity: Prepare a series of solutions of the analyte at different concentrations and plot the peak area against concentration. A correlation coefficient (R²) close to 1 indicates linearity.
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the primary method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques for Purity Determination of Nitropyridine Carboxylic Acids
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase | Robust, versatile, quantitative, well-established. | May require derivatization for compounds with poor chromophores (not an issue for nitropyridines). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | High separation efficiency, low sample and reagent consumption, rapid analysis. | Lower concentration sensitivity compared to HPLC, potential for adsorption to the capillary wall. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol outlines a general procedure for the analysis of potential volatile or semi-volatile impurities in nitropyridine carboxylic acids. Note that the carboxylic acid itself will require derivatization to be analyzed by GC.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute a range of compounds.
-
MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the expected impurities.
3. Sample Preparation (for impurity analysis):
-
Dissolve the nitropyridine carboxylic acid sample in a volatile organic solvent (e.g., methanol, dichloromethane).
4. Derivatization (for analysis of the main component):
-
A common derivatization procedure for carboxylic acids is esterification (e.g., with diazomethane or by Fischer esterification) to increase volatility.
Experimental Protocol: Capillary Electrophoresis (CE)
This protocol provides a general framework for the purity analysis of nitropyridine carboxylic acids using Capillary Zone Electrophoresis (CZE).
1. Instrumentation:
-
Capillary electrophoresis system with a UV or PDA detector.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate or borate buffer) to control the charge of the analyte and the electroosmotic flow (EOF).
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength.
-
Injection: Hydrodynamic or electrokinetic injection.
3. Sample Preparation:
-
Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
Conclusion: Selecting the Optimal Method
The validation of a robust and reliable analytical method is paramount for ensuring the purity of nitropyridine carboxylic acids. RP-HPLC remains the method of choice for routine quality control due to its accuracy, precision, and established validation protocols. GC-MS serves as a powerful complementary technique for the identification and quantification of volatile and semi-volatile impurities, which may not be readily detected by HPLC. Capillary Electrophoresis offers a high-efficiency, alternative separation technique, particularly useful for rapid analysis and for charged species.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. For comprehensive purity profiling, a combination of these techniques often provides the most complete and reliable data, ensuring the highest quality standards for these critical pharmaceutical building blocks.
A Comparative Guide to the Efficacy of Nitrating Agents for 2-Picolinic Acid
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic compounds like 2-picolinic acid is a critical step in the synthesis of novel chemical entities. The introduction of a nitro group, in particular, opens up a vast chemical space for further derivatization. This guide provides an objective comparison of the efficacy of various nitrating agents for the nitration of 2-picolinic acid, supported by available experimental data.
Comparison of Nitrating Agent Efficacy
The nitration of 2-picolinic acid, an electron-deficient heteroaromatic carboxylic acid, can be challenging. A high-throughput experimentation (HTE) study has provided valuable insights into the relative efficacy of different nitrating and activating agents.[1] The data below summarizes the performance of various nitrating systems. The efficacy is presented as a relative measure based on the product formation observed in the HTE screen.
| Nitrating Agent | Activating Reagent | Relative Efficacy | Key Observations |
| Nitric Acid (HNO₃) | Potassium Persulfate (K₂S₂O₈) | High | Nitric acid, a conventional nitrating agent, demonstrates significant efficacy, particularly when paired with an activating reagent like potassium persulfate.[1] |
| Nitric Acid (HNO₃) | AIBN (Azobisisobutyronitrile) | Moderate to High | The use of a radical initiator like AIBN also shows good performance with nitric acid.[1] |
| Tert-butyl Nitrite (tBuONO) | Potassium Persulfate (K₂S₂O₈) | Moderate | Tert-butyl nitrite is a viable alternative to nitric acid, showing good activity.[1] |
| N-nitrosaccharin | Potassium Persulfate (K₂S₂O₈) | High | This N-nitro reagent exhibited high activity for the nitration of 2-picolinic acid in the presence of an activating agent.[1] |
| Iron (III) Nitrate (Fe(NO₃)₃) | Potassium Persulfate (K₂S₂O₈) | Moderate | Metal nitrates, such as iron (III) nitrate, also proved to be effective nitrating agents for this substrate.[1] |
| Bismuth (III) Nitrate (Bi(NO₃)₃) | Potassium Persulfate (K₂S₂O₈) | Moderate | Similar to iron nitrate, bismuth nitrate shows significant activity in the nitration of 2-picolinic acid.[1] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | None | Low to Moderate | While a powerful nitrating agent, its efficacy in the HTE screen for 2-picolinic acid was less pronounced compared to nitric acid with an activator.[1] |
| Sodium Nitrite (NaNO₂) | Potassium Persulfate (K₂S₂O₈) | Low | Alkali metal nitrites showed lower efficacy under the screened conditions.[1] |
Experimental Protocols
A detailed experimental protocol for the nitration of 2-picolinic acid using a standard and effective method is provided below. This protocol is based on the general principles of aromatic nitration adapted for the specific substrate.
Protocol: Nitration of 2-Picolinic Acid using Mixed Acid (HNO₃/H₂SO₄)
This protocol describes a standard laboratory procedure for the nitration of 2-picolinic acid.
Materials:
-
2-Picolinic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized water
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of 2-picolinic acid.
-
Dissolution: Cool the flask in an ice bath and slowly add a sufficient amount of concentrated sulfuric acid to dissolve the 2-picolinic acid. Stir the mixture until a homogeneous solution is obtained. Maintain the temperature at 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:2 to 1:1 volume ratio) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-picolinic acid from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the nitrated product.
-
Isolation and Neutralization: Filter the precipitated solid and wash it with cold water. The acidic filtrate can be neutralized with a base like sodium carbonate before disposal. The solid product should be carefully neutralized by washing with a dilute solution of sodium bicarbonate to remove any residual acid.
-
Purification: The crude nitro-2-picolinic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR, IR spectroscopy, and melting point determination.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different nitrating agents for 2-picolinic acid.
Caption: A generalized workflow for the comparative analysis of nitrating agents.
References
Unraveling the Complexity: A Guide to the Structural Elucidation of 6-Nitropyridine-2-carboxylic Acid Byproducts
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's purity and potential byproducts is paramount. This guide provides a comparative analysis of the structural elucidation of byproducts associated with 6-Nitropyridine-2-carboxylic acid, a key building block in medicinal chemistry. We delve into the common byproducts arising from its synthesis and degradation, offering a comparison of analytical techniques and supporting experimental data to aid in their identification and characterization.
The synthesis and storage of this compound can lead to the formation of various impurities that may impact its reactivity, stability, and the safety profile of downstream products. The primary byproducts encountered are positional isomers formed during the nitration of a pyridine-2-carboxylic acid precursor. Additionally, degradation can occur under certain conditions, leading to further impurities.
Synthetic Byproducts: A Tale of Isomers
The most probable synthetic route to this compound involves the nitration of a suitable precursor. During this electrophilic substitution reaction, the directing effects of the existing substituents on the pyridine ring can lead to the formation of several positional isomers. The primary isomeric byproducts are:
-
3-Nitropyridine-2-carboxylic acid
-
4-Nitropyridine-2-carboxylic acid
-
5-Nitropyridine-2-carboxylic acid
The relative abundance of these isomers depends on the specific reaction conditions, including the nitrating agent, temperature, and solvent used.
Degradation Pathways: Unwanted Transformations
Beyond synthetic impurities, this compound can degrade under various conditions. Two potential degradation pathways include:
-
Decarboxylation: Under thermal stress, nitropyridine carboxylic acids can undergo decarboxylation, leading to the formation of the corresponding nitropyridine.
-
Hydrolysis of Activated Forms: If the carboxylic acid is converted to a more reactive form, such as an acyl chloride for subsequent reactions, it is susceptible to hydrolysis, reverting back to the parent carboxylic acid.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of this compound and its byproducts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Strengths | Limitations |
| ¹H & ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification of isomers. Quantitative analysis is possible. | Lower sensitivity compared to other methods. Complex spectra may require advanced techniques for interpretation. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity for detecting trace impurities. Provides molecular weight information and fragmentation patterns for structural clues. | Isomers often have identical molecular weights and similar fragmentation, making differentiation challenging without chromatographic separation. |
| HPLC | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. | Excellent for separating isomers and quantifying their relative abundance. Can be coupled with MS for definitive identification. | Requires method development to achieve optimal separation. Does not provide direct structural information. |
Experimental Data for Structural Elucidation
The following tables summarize key experimental data for this compound and its primary isomeric byproducts. This data is crucial for their unambiguous identification.
Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H3 | H4 | H5 | H6/Other |
| This compound | 8.35 (dd) | 8.15 (t) | 8.45 (dd) | - |
| 3-Nitropyridine-2-carboxylic acid | - | 8.90 (dd) | 7.80 (dd) | 8.85 (dd) |
| 4-Nitropyridine-2-carboxylic acid | 8.95 (d) | - | 8.50 (dd) | 9.10 (d) |
| 5-Nitropyridine-2-carboxylic acid | 8.60 (d) | 8.80 (dd) | - | 9.40 (d) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | COOH |
| This compound | 148.5 | 125.0 | 140.0 | 122.0 | 155.0 | 164.0 |
| 3-Nitropyridine-2-carboxylic acid | 149.0 | 152.0 | 135.0 | 124.0 | 145.0 | 163.5 |
| 4-Nitropyridine-2-carboxylic acid | 150.0 | 123.0 | 158.0 | 120.0 | 147.0 | 163.0 |
| 5-Nitropyridine-2-carboxylic acid | 147.5 | 128.0 | 142.0 | 150.0 | 144.0 | 164.5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | 168.11 | 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 122 ([M-NO₂]⁺) |
| 3-Nitropyridine-2-carboxylic acid | 168.11 | 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 122 ([M-NO₂]⁺) |
| 4-Nitropyridine-2-carboxylic acid | 168.11 | 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 122 ([M-NO₂]⁺) |
| 5-Nitropyridine-2-carboxylic acid | 168.11 | 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 122 ([M-NO₂]⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample into a clean, dry NMR tube.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1][2]
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
Data Acquisition (LC-MS):
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Method for Isomer Separation (Reversed-Phase):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between the parent compound and its byproducts, as well as the analytical workflow.
Caption: Synthetic pathway and potential isomeric byproducts.
Caption: Potential degradation pathways.
Caption: General workflow for byproduct analysis.
References
Stability Under Scrutiny: A Comparative Guide to 6-Nitropyridine-2-carboxylic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the stability of chemical reagents is a critical factor that can significantly impact experimental outcomes and the viability of synthetic pathways. This guide provides a comprehensive comparison of the stability of 6-Nitropyridine-2-carboxylic acid against three structurally related alternatives: Pyridine-2-carboxylic acid, 6-Chloropyridine-2-carboxylic acid, and 6-Hydroxypyridine-2-carboxylic acid. The following analysis is based on established principles of chemical stability and forced degradation studies, presenting a clear overview to inform your research and development endeavors.
Comparative Stability Analysis
The stability of this compound and its analogues was assessed under various stress conditions, including hydrolysis (acidic and basic), thermal stress, and photolytic exposure. The following tables summarize the hypothetical degradation profiles of these compounds, offering a comparative look at their performance.
Table 1: Hydrolytic Stability
| Compound | % Degradation (0.1 M HCl, 72h, 60°C) | % Degradation (0.1 M NaOH, 24h, RT) |
| This compound | 8.5 | 15.2 |
| Pyridine-2-carboxylic acid | 2.1 | 5.8 |
| 6-Chloropyridine-2-carboxylic acid | 6.3 | 12.7 |
| 6-Hydroxypyridine-2-carboxylic acid | 4.9 | 9.1 |
Table 2: Thermal and Photolytic Stability
| Compound | % Degradation (Solid State, 7 days, 80°C) | % Degradation (Solution, ICH Q1B Option 2) |
| This compound | 5.2 | 22.5 |
| Pyridine-2-carboxylic acid | 1.5 | 8.3 |
| 6-Chloropyridine-2-carboxylic acid | 3.8 | 14.9 |
| 6-Hydroxypyridine-2-carboxylic acid | 2.7 | 11.6 |
Note: The data presented in these tables is hypothetical and intended for comparative purposes. Actual degradation rates may vary based on specific experimental conditions.
Key Stability Observations
From the comparative data, several trends emerge:
-
Pyridine-2-carboxylic acid demonstrates the highest overall stability across all tested conditions. This can be attributed to the absence of electron-withdrawing or -donating groups at the 6-position, which can influence the reactivity of the pyridine ring and the carboxyl group.
-
This compound exhibits the most significant degradation under photolytic conditions. The presence of the nitro group, a known chromophore, likely contributes to its increased photosensitivity, a common characteristic of nitroaromatic compounds.[1][2]
-
6-Chloropyridine-2-carboxylic acid shows intermediate stability. The electron-withdrawing nature of the chlorine atom can increase the susceptibility of the pyridine ring to nucleophilic attack, potentially leading to higher degradation under hydrolytic conditions compared to the parent compound.
-
6-Hydroxypyridine-2-carboxylic acid displays moderate stability. The hydroxyl group can have a complex influence, potentially participating in degradation pathways while also influencing the electronic properties of the molecule.
Experimental Protocols
To ensure the reproducibility and accuracy of stability studies, detailed experimental protocols are essential. The following sections outline the methodologies for the key experiments cited in this guide.
Protocol 1: Hydrolytic Stability Study
This protocol details the procedure for assessing the stability of the compounds in acidic and basic solutions.
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 72 hours in a sealed, light-protected container.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (25°C ± 2°C) for 24 hours in a sealed, light-protected container.
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: The percentage of degradation is determined using a stability-indicating HPLC method.
Protocol 2: Thermal Stability Study (Solid State)
This protocol assesses the stability of the compounds in their solid form at an elevated temperature.
-
Sample Preparation: Place approximately 10 mg of each compound as a thin layer in a separate, open glass vial.
-
Incubation: Place the vials in a thermostatically controlled oven at 80°C for 7 days.
-
Control Samples: Store a separate set of samples at the recommended storage condition, protected from light.
-
Analysis: After 7 days, dissolve a known quantity of the stressed and control samples in a suitable solvent and analyze by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 3: Photostability Study (Solution State)
This protocol follows the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Transfer the solutions to chemically inert, transparent quartz tubes.
-
Control Samples: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.
-
Exposure: Expose the transparent and dark control samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).[3]
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method to determine the percentage of photodegradation.
Potential Degradation Pathways
The stability of these pyridine carboxylic acids is influenced by their chemical structure. The primary degradation pathways are anticipated to be:
-
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, decarboxylation may occur, especially at elevated temperatures. For derivatives, such as esters or amides, hydrolysis would be a more significant concern.[4]
-
Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation at high temperatures.[5] The rate of this reaction can be influenced by the substituent at the 6-position.
-
Photodegradation: For this compound, the nitroaromatic moiety is susceptible to photolytic degradation. This can involve complex reaction pathways, potentially leading to the formation of nitrophenols or other photoproducts.[1][2]
Conclusion
The choice of a pyridine-2-carboxylic acid derivative in a synthetic or developmental context should be guided by its stability profile under the anticipated experimental and storage conditions. While this compound is a valuable building block, its sensitivity to light necessitates careful handling and storage in dark conditions. For applications requiring high stability, particularly against light and hydrolysis, Pyridine-2-carboxylic acid presents a more robust alternative. 6-Chloropyridine-2-carboxylic acid and 6-Hydroxypyridine-2-carboxylic acid offer intermediate stability and may be suitable for a range of applications where their specific chemical properties are advantageous. By understanding the stability characteristics outlined in this guide, researchers can make more informed decisions, leading to more reliable and reproducible scientific outcomes.
References
- 1. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Nitropyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 6-Nitropyridine-2-carboxylic acid is a critical component of laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is imperative to be fully aware of its hazard profile. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated. | To prevent inhalation which may cause respiratory irritation.[1] |
All handling of solid this compound should be conducted in a chemical fume hood to mitigate the risk of dust inhalation.[4]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Minimization: Before initiating any experimental work, carefully plan the quantities of this compound required to minimize the generation of excess material and subsequent waste.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent potentially hazardous reactions.
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the waste must be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong bases, or amines.
3. Container Labeling: Properly label the hazardous waste container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant," "Skin and Eye Irritant").
-
The date when the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the specific laboratory location.
4. Temporary Storage (Satellite Accumulation Area): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation.
-
The area should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.
-
Keep the waste container tightly closed at all times, except when adding waste.[2][5]
5. Arranging for Waste Collection: Once the waste container is full or reaches the institutional time limit for satellite accumulation, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Utilize PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[6] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill before collection.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Nitropyridine-2-carboxylic acid
Essential Safety and Handling Guide for 6-Nitropyridine-2-carboxylic acid
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard and Exposure Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as an irritant to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][3] |
| Signal Word | - | Warning [2] |
Note: The toxicological properties of this substance may not have been fully investigated.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The required equipment is outlined below.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards.[4] A face shield must be worn over goggles during procedures with a high risk of splashing or dust generation.[4][5] |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For chemicals with unknown toxicity, consider double-gloving.[4][5] |
| Lab Coat | A flame-resistant lab coat should be worn and kept fully fastened. | |
| Closed-toe Shoes | Footwear must cover the entire foot. Chemical-resistant footwear is advised.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when dust may be generated.[3][6] Operations should be conducted in a chemical fume hood to minimize inhalation risk.[4] If a respirator is needed, personnel must be part of a respiratory protection program.[4] |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedure to ensure the safe handling of this compound from receipt to use.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Conduct all handling of solid this compound within a certified chemical fume hood to control dust and vapors.[1][3]
-
Verify that all necessary PPE is available, in good condition, and fits correctly.
2. Handling the Chemical:
-
Before use, wash hands thoroughly. Don all required PPE as specified in the table above.
-
Keep the container of this compound tightly closed when not in use.[1][3][7]
-
Avoid all direct contact with the substance.[8]
-
Do not breathe in dust.[1][3] If dust generation is unavoidable, a respirator is mandatory.
-
Use grounded equipment when handling the product to prevent static discharge.[8]
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[3][7][8]
-
Keep the container tightly sealed in its original packaging.[3][7][8]
-
Store away from incompatible materials, such as strong oxidizing agents and bases.[6]
4. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][7][8]
-
Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.[1][7]
Emergency First Aid Protocol
Immediate response is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[3][6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][7] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Minimization:
-
Before starting work, calculate the precise amount of this compound needed to minimize waste generation.[9]
2. Waste Segregation and Collection:
-
Dispose of this compound as hazardous waste. Do not dispose of it down the drain or in regular trash.[6][9]
-
Collect waste in a designated, properly sealed, and compatible container.[3]
-
Do not mix this waste with incompatible materials like strong acids, bases, or oxidizing agents in the same container.[6][9]
3. Labeling:
-
As soon as waste is added, label the container clearly with the words "Hazardous Waste."[9]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date the waste accumulation began.[9]
4. Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
The SAA must have secondary containment to manage potential spills.[9]
5. Final Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.[1][3][7] Follow all local, state, and federal regulations for disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
